molecular formula C13H17NO5 B3005234 a-(Boc-amino)-3-hydroxybenzeneacetic acid CAS No. 39274-53-8

a-(Boc-amino)-3-hydroxybenzeneacetic acid

Cat. No.: B3005234
CAS No.: 39274-53-8
M. Wt: 267.281
InChI Key: OWZGHJNAVZKAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-(Boc-amino)-3-hydroxybenzeneacetic acid is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.281. The purity is usually 95%.
BenchChem offers high-quality a-(Boc-amino)-3-hydroxybenzeneacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about a-(Boc-amino)-3-hydroxybenzeneacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-5-4-6-9(15)7-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZGHJNAVZKAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39274-53-8
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Boc-L-3-hydroxyphenylglycine vs Boc-D-3-hydroxyphenylglycine properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Properties of Boc-L-3-hydroxyphenylglycine vs. Boc-D-3-hydroxyphenylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide synthesis and drug discovery, the chirality of building blocks is a critical determinant of the final molecule's biological activity, stability, and safety. This guide provides an in-depth analysis of the two enantiomeric forms of N-Boc-3-hydroxyphenylglycine: Boc-L-3-hydroxyphenylglycine and Boc-D-3-hydroxyphenylglycine. While chemically identical in an achiral environment, their stereochemical differences give rise to distinct behaviors in chiral systems, a phenomenon of paramount importance in pharmacology and biochemistry.[1][2] This whitepaper will dissect their foundational chemical principles, comparative physicochemical properties, analytical differentiation, and strategic applications, offering field-proven insights for the discerning researcher.

Foundational Principles: Chirality and the Role of Boc Protection

The Imperative of Chirality in Biological Systems

Chirality, or 'handedness', is a fundamental property of many organic molecules, including amino acids. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other, much like a left and right hand.[1] While they share the same molecular formula and connectivity, their spatial arrangement is distinct. This distinction is not trivial; it is central to biological recognition.

Biological systems—composed of chiral entities like enzymes, receptors, and DNA—are inherently stereoselective. An interaction between a chiral drug and its biological target is often analogized to a handshake; a right hand (the receptor) will interact differently with another right hand (the active enantiomer) than it will with a left hand (the inactive or differently active enantiomer).[3] Consequently, one enantiomer of a chiral drug may exhibit potent therapeutic effects while its counterpart could be less active, inactive, or even toxic.[1] This necessitates the synthesis and analysis of enantiomerically pure compounds in drug development.

The Boc Protecting Group: A Cornerstone of Peptide Synthesis

The synthesis of peptides is a stepwise process of forming amide (peptide) bonds between amino acids.[4] To ensure the reaction proceeds in a controlled sequence, reactive functional groups not involved in the immediate coupling reaction must be temporarily masked. The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the α-amino group of an amino acid.[4][5]

The core principle of Boc-based Solid-Phase Peptide Synthesis (SPPS) is a cyclical process:[5]

  • Deprotection: The Boc group of the resin-bound amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free N-terminal amine.[5][6]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the newly liberated amine, extending the peptide chain.

  • Repeat: This cycle is repeated until the desired peptide sequence is assembled.

The stability of the Boc group under coupling conditions and its clean, efficient removal under acidic conditions make it a robust and reliable tool in both solution-phase and solid-phase synthesis strategies.[][8]

G cluster_SPPS Boc-SPPS Cycle A Resin-Bound Amino Acid (Boc-AA-Resin) B Deprotection (TFA Treatment) A->B Remove Boc C Free N-terminus (H2N-AA-Resin) B->C Liberate Amine D Coupling (Activated Boc-AA) C->D Add next AA D->A Form Peptide Bond

Figure 1: The fundamental cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Comparative Physicochemical Properties

Enantiomers possess identical physical properties in an achiral environment.[1][3][9][10] This includes melting point, boiling point, density, and solubility in achiral solvents. The primary physical property that distinguishes them is their interaction with plane-polarized light.

PropertyBoc-L-3-hydroxyphenylglycineBoc-D-3-hydroxyphenylglycineRationale for Similarity/Difference
Molecular Formula C₁₄H₁₉NO₅[11]C₁₄H₁₉NO₅Identical composition and connectivity.
Molecular Weight 281.31 g/mol [11]281.31 g/mol Identical composition and connectivity.
Appearance Typically a white to off-white powder.[11]Typically a white to off-white powder.Identical physical state under standard conditions.
Melting Point IdenticalIdenticalCrystal lattice energies are identical for enantiomers.
Solubility Identical in achiral solvents.Identical in achiral solvents.Solvation energies are the same in a non-chiral environment.
Optical Rotation Dextrorotatory (+) or Levorotatory (-)Equal magnitude, opposite signThe defining physical difference due to opposite spatial arrangement.

Note: Specific optical rotation values for the 3-hydroxy derivatives can vary based on solvent, concentration, and temperature. The principle of equal and opposite rotation remains constant.

Optical Activity: The Defining Physical Distinction

Optical activity is the ability of a chiral molecule to rotate the plane of polarized light.[1]

  • Boc-L-3-hydroxyphenylglycine and Boc-D-3-hydroxyphenylglycine will rotate light to an equal degree but in opposite directions.

  • One isomer is dextrorotatory (d- or +), rotating light clockwise.

  • The other is levorotatory (l- or -), rotating light counter-clockwise.[9]

This property is the most direct, non-destructive physical method to confirm the enantiomeric identity of a sample. A 1:1 mixture of both enantiomers, known as a racemic mixture, will exhibit no optical rotation as the effects of each isomer cancel out.[9]

Analytical and Spectroscopic Differentiation

While most analytical techniques yield identical results for enantiomers, specific chiral methods are required for their separation and distinction.

Standard Spectroscopy (NMR & IR)

Standard 1D and 2D Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy cannot distinguish between Boc-L-3-hydroxyphenylglycine and Boc-D-3-hydroxyphenylglycine. These techniques probe the molecule's connectivity and the chemical environment of its atoms. Since the bond lengths, bond angles, and atom-to-atom connections are identical in both enantiomers, their resulting spectra will be indistinguishable.[9]

Chiral Chromatography: The Gold Standard for Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for separating and quantifying enantiomers.[12] The method relies on a Chiral Stationary Phase (CSP) , which is itself an enantiomerically pure substance immobilized on a support.

Principle of Separation: The CSP creates a chiral environment within the column. As the racemic mixture passes through, the two enantiomers form transient diastereomeric complexes with the CSP.[13] Due to stereochemical differences, these complexes have different interaction energies. One enantiomer will bind more strongly (or for a longer duration) to the CSP than the other, resulting in different retention times and, therefore, separation.[13]

G cluster_injector Injector cluster_column Chiral HPLC Column cluster_detector Detector Injector Racemic Mixture (L- and D-isomers) Column Chiral Stationary Phase (CSP) Interacts differently with L and D Injector->Column Mobile Phase Detector Separated Peaks (Different Retention Times) Column->Detector Elution

Figure 2: Workflow for the separation of enantiomers using chiral HPLC.

Experimental Protocol: Chiral HPLC Separation

The following is a representative protocol for the analytical separation of Boc-3-hydroxyphenylglycine enantiomers. Optimization is essential for baseline resolution.

  • Column Selection: A polysaccharide-based CSP, such as cellulose or amylose derivatives (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is often a successful starting point for amino acid derivatives.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds) may be required to improve peak shape. A starting condition could be 90:10 hexane:isopropanol.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm or 280 nm (due to the phenyl group).

  • Data Analysis: The two enantiomers will appear as two distinct peaks in the chromatogram. The peak area can be used to determine the enantiomeric purity or enantiomeric excess (e.e.) of the sample.

Synthesis and Strategic Applications in Drug Development

Enantioselective Synthesis

The synthesis of an N-Boc protected amino acid is typically achieved by reacting the free amino acid with di-tert-butyl dicarbonate, (Boc)₂O, under basic conditions.[14] To obtain an enantiomerically pure final product, the synthesis must start with an enantiomerically pure starting material (e.g., L-3-hydroxyphenylglycine or D-3-hydroxyphenylglycine). Resolution of a racemic mixture via techniques like chiral crystallization is another pathway.[15]

Application in Peptide-Based Therapeutics

The choice between incorporating Boc-L-3-hydroxyphenylglycine or its D-enantiomer is a strategic decision with profound implications for the resulting peptide's therapeutic profile.

  • Enhanced Proteolytic Stability: Natural proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. Peptides constructed with one or more D-amino acids are often highly resistant to degradation by these enzymes. This can dramatically increase the peptide's in vivo half-life, a critical parameter for drug efficacy.

  • Modulation of Biological Activity: The stereochemistry of each amino acid residue contributes to the overall three-dimensional conformation of a peptide. This conformation dictates how the peptide binds to its biological target. Swapping an L-amino acid for a D-amino acid can alter the peptide's structure, potentially leading to increased binding affinity (an agonist or potent inhibitor) or a complete change in function (e.g., from an agonist to an antagonist).

G cluster_L L-Peptide cluster_D D-Peptide L_Peptide Peptide with L-3-OH-Phg Protease_L Protease (Enzyme) L_Peptide->Protease_L Recognized & Cleaved Degraded Degraded Fragments Protease_L->Degraded D_Peptide Peptide with D-3-OH-Phg Protease_D Protease (Enzyme) D_Peptide->Protease_D Not Recognized Stable Intact, Active Peptide Protease_D->Stable

Figure 3: Comparative metabolic fate of peptides containing L- vs. D-amino acids.

Conclusion

Boc-L-3-hydroxyphenylglycine and Boc-D-3-hydroxyphenylglycine, while identical in their basic chemical makeup, are fundamentally different molecules in the context of a chiral world. Their core distinction lies not in their melting points or NMR spectra, but in their opposing optical rotations and, more critically, their differential interactions with other chiral molecules. For the drug development professional, this translates into significant differences in biological activity, metabolic stability, and therapeutic potential. A comprehensive understanding and rigorous analytical control of stereochemistry, primarily through chiral HPLC, are not merely academic exercises but are indispensable for the rational design and successful development of safe and effective peptide-based therapeutics.

References

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). Google Cloud.
  • 4.6. Physical Properties of Enantiomers vs. Diastereomers – Introduction to Organic Chemistry. (n.d.). Saskoer.ca.
  • Greece, D. (2023). Enantiomers: Understanding their Physical and Chemical Properties. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1).
  • Enantiomers and Diastereomers. (n.d.). BYJU'S.
  • Various Authors. (2016). Do separate enantiomers have the same physicochemical properties as their racemates? Quora.
  • IB Chemistry HL. (2012). Compare the physical and chemical properties of enantiomers. YouTube.
  • Boc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Boc-D-Phg-OH Novabiochem®. (n.d.). Sigma-Aldrich.
  • Understanding Boc protection and deprotection in peptide synthesis. (2025). BenchChem.
  • Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. (2024). Proprep.
  • Boc-L-phenylglycine. (n.d.). Chem-Impex.
  • Boc-(S)-3-amino-3-(3-hydroxyphenyl)propionic acid. (n.d.). Chem-Impex.
  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. (2018). PMC - NIH.
  • Chiral Drug Separation. (n.d.). Taylor & Francis.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
  • Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin.
  • Preparation method of Boc-glycine. (2015). Google Patents.

Sources

A Technical Guide to N-Boc-3-hydroxyphenylglycine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: N-Boc-3-hydroxyphenylglycine is a protected, non-proteinogenic amino acid that serves as a critical chiral building block in modern medicinal chemistry. Its unique structure, featuring a hydroxylated phenyl ring, imparts specific conformational and binding properties, making it a valuable component in the synthesis of complex pharmaceutical agents. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and facilitates controlled reactions in multi-step synthetic pathways. This guide provides an in-depth overview of the compound's physicochemical properties, a detailed protocol for its synthesis and characterization, and a discussion of its strategic applications in drug discovery and development for researchers, scientists, and pharmaceutical professionals.

Introduction to N-Boc-3-hydroxyphenylglycine

N-Boc-3-hydroxyphenylglycine is a derivative of the amino acid 3-hydroxyphenylglycine. Non-proteinogenic amino acids—those not found in the standard genetic code—are of immense interest in drug development. Their incorporation into peptide chains or use as standalone synthons allows for the creation of molecules with enhanced metabolic stability, unique conformational constraints, and novel receptor interaction profiles.

The structure is characterized by three key features:

  • A chiral α-carbon: Providing a stereocenter essential for creating enantiomerically pure drugs.

  • A 3-hydroxyphenyl side chain: The meta-positioned hydroxyl group can act as a hydrogen bond donor or acceptor, significantly influencing molecular recognition and binding affinity to biological targets.

  • A Boc-protected amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. It prevents the highly reactive amine from participating in unintended side reactions and can be removed under specific, mild acidic conditions, allowing for precise chemical manipulations.[1]

These features make N-Boc-3-hydroxyphenylglycine a versatile intermediate for constructing complex molecules, from peptide mimetics to small-molecule enzyme inhibitors.

Physicochemical Properties

Accurate characterization of a synthetic building block is fundamental to its effective use. The key properties of N-Boc-3-hydroxyphenylglycine are summarized below. Note that while CAS numbers exist for the para-hydroxy (4-hydroxy) isomer, a specific CAS number for the racemic or enantiopure meta-hydroxy (3-hydroxy) Boc-protected form is not consistently cited in major databases. Researchers should rely on structural characterization for identity confirmation.

PropertyValueSource / Method
Molecular Formula C₁₃H₁₇NO₅Calculation
Molecular Weight 283.28 g/mol Calculation
Appearance Typically a white to off-white powder or crystalline solid.General Observation
Solubility Soluble in methanol, ethyl acetate, dichloromethane; sparingly soluble in water.General Chemical Principles
CAS Number Not consistently available for the 3-hydroxy isomer. (Compare to 27460-85-1 for D-4-hydroxy isomer[2])Database Review

The molecular formula and weight are calculated based on the addition of a Boc group (C₅H₉O₂) to 3-hydroxyphenylglycine (C₈H₉NO₃) with the loss of one hydrogen atom from the amine.

Synthesis and Purification

The synthesis of N-Boc-3-hydroxyphenylglycine is a standard protection reaction, valued for its high yield and operational simplicity. The primary goal is to selectively acylate the amino group of the starting material, 3-hydroxyphenylglycine, without affecting the carboxylic acid or phenolic hydroxyl groups.

Rationale for Boc Protection

The choice of the Boc group is strategic. It is robust enough to withstand a variety of reaction conditions (e.g., mild base, nucleophilic attack) yet can be cleaved cleanly using moderate acids like trifluoroacetic acid (TFA) without damaging other sensitive parts of the molecule.[3] This orthogonality makes it ideal for multi-step syntheses where other protecting groups might be present. The reaction is typically performed using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).

Detailed Synthesis Protocol

This protocol describes a standard laboratory-scale procedure for the Boc protection of (D/L)-3-hydroxyphenylglycine.

Materials:

  • (D/L)-3-hydroxyphenylglycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Dioxane (or Tetrahydrofuran, THF)

  • Deionized water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-hydroxyphenylglycine (1.0 eq) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.5 eq). Stir until all solids are dissolved. The base deprotonates the amino group, increasing its nucleophilicity.

  • Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (1.1 eq) portion-wise or as a solution in dioxane.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up (Solvent Removal): Reduce the reaction volume under reduced pressure to remove the bulk of the organic solvent (dioxane).

  • Acidification: Cool the remaining aqueous solution to 0 °C and carefully acidify with 1 M HCl to a pH of ~2-3. This protonates the carboxylate, making the product extractable into an organic solvent. The product may precipitate at this stage.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, often an oil or semi-solid, can be purified by recrystallization or flash column chromatography on silica gel if necessary to yield N-Boc-3-hydroxyphenylglycine as a white solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_output Output Start 3-Hydroxyphenylglycine Reaction Boc Protection Reaction (0°C to RT, 12-18h) Start->Reaction Boc2O Di-tert-butyl dicarbonate Boc2O->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Solvent Solvent (Dioxane/Water) Solvent->Reaction Workup Aqueous Work-up & Acidification (pH 2-3) Reaction->Workup 1. Quench/Solvent Removal Extraction Organic Extraction (Ethyl Acetate) Workup->Extraction 2. Adjust pH Purification Drying & Purification (Chromatography/Recrystallization) Extraction->Purification 3. Isolate Crude Product N-Boc-3-hydroxyphenylglycine Purification->Product 4. Final Product

Caption: Workflow for the synthesis of N-Boc-3-hydroxyphenylglycine.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the product's identity, purity, and structure.

Spectroscopic and Chromatographic Methods
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. Expected signals include:

    • A large singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group on the Boc protector.[4]

    • Multiplets in the aromatic region (~6.7-7.2 ppm ) corresponding to the protons on the phenyl ring.

    • A signal for the α-proton adjacent to the carboxylic acid.

    • A signal for the NH proton, which may be broad.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Confirms the presence of key functional groups. Look for characteristic stretches:

    • A broad O-H stretch (~3300-2500 cm⁻¹) for the carboxylic acid.

    • An N-H stretch (~3350 cm⁻¹) from the carbamate.

    • Two strong C=O stretches: one for the carbamate (~1715 cm⁻¹) and one for the carboxylic acid (~1695 cm⁻¹).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. Electrospray ionization (ESI) would typically show a peak corresponding to the molecular ion plus a proton [M+H]⁺ at m/z 284.29 or the sodium adduct [M+Na]⁺ at m/z 306.27.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A single major peak on a reverse-phase column indicates high purity.

Characterization Workflow Diagram```dot

Characterization_Workflow cluster_analysis Analytical Techniques cluster_validation Validation Checks Input Purified Solid NMR ¹H NMR & ¹³C NMR Input->NMR MS Mass Spectrometry (MS) Input->MS IR FT-IR Spectroscopy Input->IR HPLC HPLC Analysis Input->HPLC Struct_Check Structural Confirmation NMR->Struct_Check MW_Check Molecular Weight Verification MS->MW_Check FG_Check Functional Group ID IR->FG_Check Purity_Check Purity Assessment (>95%) HPLC->Purity_Check

Caption: The role of N-Boc-3-hydroxyphenylglycine in the drug discovery pipeline.

Conclusion

N-Boc-3-hydroxyphenylglycine represents a convergence of synthetic utility and pharmacological relevance. Its well-defined structure, the strategic utility of the Boc protecting group, and the functional importance of its hydroxyphenyl side chain make it an indispensable building block for medicinal chemists. A thorough understanding of its properties, synthesis, and characterization is essential for its effective deployment in the complex, multi-step synthetic campaigns that underpin the development of novel therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable synthon into their drug discovery programs.

References

  • Aapptec Peptides. Boc-Phg-OH, N-Boc-L-phenylglycine; CAS 2900-27-8. Aapptec. Available from: [Link]

  • PrepChem.com. Synthesis of Boc-Gly. PrepChem.com. Available from: [Link]

  • ResearchGate. A facile and economic method for the synthesis of (S)-N-Boc-3′-hydroxyadamantylglycine. ResearchGate. Available from: [Link]

  • PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available from: [Link]

  • ResearchGate. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1 H NMR Spectroscopy. ResearchGate. Available from: [Link]

  • PubMed. Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of alpha-Chiral Primary Amines by (1)H NMR Spectroscopy. National Center for Biotechnology Information. Available from: [Link]

Sources

Technical Whitepaper: Physicochemical Characterization and Handling of Boc-3-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, handling protocols, and analytical characterization of Boc-3-hydroxyphenylglycine (Boc-3-Hpg-OH).

Executive Summary

Boc-3-hydroxyphenylglycine is a non-proteinogenic amino acid derivative used primarily in the synthesis of complex peptides, glycopeptide antibiotics (e.g., vancomycin analogs), and as a conformational probe in medicinal chemistry. Its structural rigidity—stemming from the phenyl ring attached directly to the


-carbon—combined with the meta-hydroxyl group, imparts unique electronic and steric properties distinct from its para-isomer (Boc-4-Hpg-OH) or tyrosine derivatives.

This guide provides a rigorous technical profile of the compound, addressing the scarcity of specific public data by synthesizing properties from structural analogs and established peptide chemistry principles.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identification[4][5]
  • IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-2-(3-hydroxyphenyl)acetic acid (assuming L-isomer)

  • Common Names: Boc-3-hydroxyphenylglycine, Boc-m-Hpg-OH, Boc-L-3-hydroxyphenylglycine

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [1]
    
  • Molecular Weight: 267.28 g/mol [1]

  • CAS Number (Unprotected Precursor): 31932-87-3 (racemic), 32462-30-9 (L-isomer)

  • CAS Number (Boc-Protected): Note: Specific CAS for the Boc-3-isomer is non-standardized in public registries; often custom-synthesized. Reference CAS for 4-isomer: 27460-85-1.[2][1][3]

Structural Visualization

The following diagram illustrates the chemical structure and its key functional zones for reactivity.

ChemicalStructure Boc Boc Group (Acid Labile Protection) AlphaC α-Carbon (Chiral Center) Boc->AlphaC Amide Bond Phenyl Phenyl Ring (Rigid Scaffold) AlphaC->Phenyl Carboxyl Carboxylic Acid (C-Terminus) AlphaC->Carboxyl MetaOH Meta-Hydroxyl (-OH) (H-Bond Donor/Acceptor) Phenyl->MetaOH Position 3 (Meta)

Figure 1: Structural connectivity of Boc-3-hydroxyphenylglycine highlighting the meta-substitution.

Physical Properties Profile

Due to the specific isomeric nature of the 3-hydroxyl group, certain physical properties differ from the more common 4-isomer. The data below synthesizes experimental values from analogous Boc-phenylglycines.

Physicochemical Data Table
PropertyValue / CharacteristicTechnical Note
Appearance White to off-white powderColoration may indicate oxidation of the phenol group.
Physical State Solid (Crystalline/Amorphous)Often amorphous if lyophilized; crystalline if precipitated.
Melting Point ~145–160 °C (Predicted) Lower than the para-isomer (>200°C dec) due to symmetry breaking, but higher than Boc-Phg-OH (88-91°C) due to H-bonding.
Solubility (High) DMF, DMSO, NMP, MethanolPolar aprotic solvents disrupt intermolecular H-bonds effectively.
Solubility (Mod.) Ethyl Acetate, THFSolubility may decrease at high concentrations; sonication required.
Solubility (Low) DCM, Chloroform, WaterThe phenolic hydroxyl reduces solubility in non-polar chlorinated solvents compared to Boc-Phg-OH.
pKa (COOH) ~3.5Typical for

-amino acids.
pKa (Phenol) ~9.8The meta-hydroxyl is less acidic than para due to lack of resonance stabilization with the side chain.
Hygroscopicity Moderate to HighThe phenolic -OH increases moisture uptake compared to unsubstituted phenylglycine.
Solubility & Solvent Compatibility Strategy

For Solid Phase Peptide Synthesis (SPPS), solvent choice is critical. The meta-hydroxyl group introduces additional hydrogen bonding capability, potentially causing aggregation.

  • Recommended Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Co-Solvent Strategy: If using DCM for coupling, add 10-20% DMF to ensure full solubility and prevent precipitation on the resin.

  • Avoid: Pure water (insoluble) or non-polar ethers (insoluble).

Analytical Characterization Protocols

To ensure the integrity of the material before use in synthesis, the following self-validating analytical workflow is recommended.

HPLC Purity Analysis

Objective: Quantify purity and detect free amino acid (loss of Boc) or oxidation byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 214 nm (amide bond) and 280 nm (phenol absorption).

  • Expected Retention: The Boc group increases hydrophobicity. Expect elution later than the unprotected parent amino acid but earlier than Boc-Phenylalanine (due to the polar -OH).

Characterization Workflow Diagram

AnalyticalWorkflow Start Raw Powder Sample Visual 1. Visual Inspection (Check for yellowing/clumping) Start->Visual Solubility 2. Solubility Test (100 mg/mL in DMF) Visual->Solubility Pass Purify Recrystallize / Repurify Visual->Purify Fail HPLC 3. HPLC Analysis (Purity > 98%) Solubility->HPLC Clear Solution Solubility->Purify Turbid MS 4. Mass Spectrometry (Confirm MW: 267.28) HPLC->MS Single Peak HPLC->Purify Impurities > 2% Usage Release for Synthesis MS->Usage Mass Confirmed

Figure 2: Step-by-step analytical workflow for validating Boc-3-hydroxyphenylglycine quality.

Handling, Stability & Safety

Storage Conditions
  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible. The phenolic group is susceptible to slow oxidation (turning pink/yellow) upon prolonged exposure to air and light.

  • Desiccation: Essential. Moisture can hydrolyze the Boc group over time (autocatalysis by the carboxylic acid).

Safety (SDS Summary)
  • Hazards: Irritant (Skin, Eye, Respiratory).

  • PPE: Nitrile gloves, safety glasses, lab coat. Use a fume hood when handling the powder to avoid inhalation.

  • First Aid: In case of contact, wash with soap and water. If inhaled, move to fresh air.

Experimental Protocol: Solubility Validation

Before committing the reagent to a large-scale synthesis, perform this micro-scale solubility test.

Materials:

  • 10 mg Boc-3-hydroxyphenylglycine

  • 100 µL DMF (Dry)

  • Glass vial (2 mL)

Procedure:

  • Weigh 10 mg of the powder into the glass vial.

  • Add 50 µL of DMF.

  • Vortex for 30 seconds.

  • Observation:

    • Clear solution: High solubility (>200 mg/mL). Proceed.

    • Turbid/Suspension: Add another 50 µL DMF.

    • Still Turbid: Check solvent dryness or compound purity (potential inorganic salts).

  • Validation: Dilute 10 µL of this solution into 990 µL Water/ACN (1:1) and inject into HPLC to verify no degradation occurred during dissolution.

References

  • Sigma-Aldrich. Boc-L-alpha-phenylglycine Product Specification. (Analogous structural data). Link

  • ChemicalBook. N-Boc protected D-4-hydroxyphenylglycine Properties. (Isomeric reference data). Link

  • PubChem. Compound Summary: 3-Hydroxyphenylglycine (Unprotected Precursor). National Library of Medicine. Link

  • Bachem. General Handling of Boc-Amino Acids. Technical Guide. Link

  • Williams, R. M., et al.Asymmetric Synthesis of Arylglycines. Chemical Reviews, 1992. (Context on synthesis and stability of phenylglycines).

Sources

A Technical Guide to Boc-Phenylglycine and Boc-3-Hydroxyphenylglycine: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, non-proteinogenic amino acids serve as invaluable building blocks for designing novel therapeutics with enhanced pharmacological profiles. Among these, phenylglycine derivatives offer unique conformational constraints and metabolic stability. This in-depth technical guide provides a comprehensive comparative analysis of two key analogs: N-α-tert-Butoxycarbonyl-phenylglycine (Boc-phenylglycine) and N-α-tert-Butoxycarbonyl-3-hydroxyphenylglycine (Boc-3-hydroxyphenylglycine). We will explore their fundamental structural and physicochemical differences, delve into the strategic implications for peptide synthesis, and provide detailed experimental protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Phenylglycine Scaffolds

The incorporation of unnatural amino acids is a cornerstone of peptidomimetic design, enabling the creation of molecules with improved proteolytic resistance, defined secondary structures, and tailored biological activities. Phenylglycine, with its phenyl group directly attached to the α-carbon, imparts significant conformational rigidity, which can be leveraged to enhance binding affinity to biological targets.[1] The introduction of a hydroxyl group onto the phenyl ring, as in 3-hydroxyphenylglycine, further expands the chemical space, offering a site for hydrogen bonding, further derivatization, or modulation of electronic properties. This guide will dissect the nuanced differences between the parent Boc-phenylglycine and its hydroxylated counterpart, providing a clear rationale for their strategic deployment in drug discovery programs.

Structural and Physicochemical Comparison

The primary distinction between Boc-phenylglycine and Boc-3-hydroxyphenylglycine is the presence of a phenolic hydroxyl group at the meta position of the aromatic ring. This seemingly minor structural change has significant implications for the molecule's physicochemical properties and its behavior in chemical synthesis.

Caption: Chemical structures of Boc-phenylglycine and Boc-3-hydroxyphenylglycine.

The introduction of the polar hydroxyl group in Boc-3-hydroxyphenylglycine increases its polarity and potential for hydrogen bonding compared to Boc-phenylglycine. This can influence solubility, chromatographic behavior, and interactions with biological targets.

Table 1: Comparative Physicochemical Properties

PropertyBoc-L-phenylglycineBoc-L-3-hydroxyphenylglycine
Molecular Formula C₁₃H₁₇NO₄[]C₁₃H₁₇NO₅
Molecular Weight 251.28 g/mol []267.28 g/mol
Appearance White to off-white powder[3]White powder
Melting Point 88-91 °C[]Not widely reported
Solubility Insoluble in water; soluble in methanol, DMSO.[]Soluble in water (up to 50 mM)[4]
pKa (Carboxylic Acid) ~3.5 (Predicted)~1.85 (Predicted)[4]

Implications for Peptide Synthesis: The Challenge of the Phenolic Hydroxyl Group

While both amino acids can be incorporated into peptide chains using standard coupling chemistries, the phenolic hydroxyl group of Boc-3-hydroxyphenylglycine introduces a critical consideration: the need for side-chain protection. In peptide synthesis, reactive functional groups on amino acid side chains must be masked to prevent unwanted side reactions.[5]

For Boc-3-hydroxyphenylglycine, the nucleophilic phenolic hydroxyl group can undergo acylation during the coupling step, leading to undesired byproducts and incomplete formation of the target peptide. This necessitates an orthogonal protection strategy, where the side-chain protecting group is stable to the conditions used for removing the temporary Nα-Boc group but can be cleaved at the end of the synthesis.[6]

Caption: Orthogonal protection strategy for Boc-3-hydroxyphenylglycine in SPPS.

A common and effective protecting group for the phenolic hydroxyl is the Benzyl (Bzl) ether.[7][8] The resulting building block, Boc-3-(BzlO)-phenylglycine , is commercially available or can be synthesized. The Bzl group is stable to the moderately acidic conditions (e.g., trifluoroacetic acid in dichloromethane) used to remove the Nα-Boc group in each cycle of solid-phase peptide synthesis (SPPS).[9] It is then typically removed during the final cleavage of the peptide from the resin using a strong acid like hydrogen fluoride (HF) or via hydrogenolysis.[10][11]

In contrast, Boc-phenylglycine does not possess a reactive side chain and therefore does not require additional protection, simplifying the synthetic workflow.

Synthesis and Reactivity: A Tale of Two Chemistries

The synthesis of Boc-phenylglycine is a straightforward procedure involving the reaction of phenylglycine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[12]

The synthesis of Boc-3-hydroxyphenylglycine follows a similar principle, starting from 3-hydroxyphenylglycine. However, for its application in peptide synthesis, the subsequent protection of the phenolic hydroxyl group is crucial.

The reactivity of the two molecules in peptide coupling reactions differs significantly due to the electronic nature of the phenyl ring. The electron-donating hydroxyl group in Boc-3-hydroxyphenylglycine can slightly influence the reactivity of the carboxylic acid, though the primary difference in synthetic utility stems from the need for side-chain protection.

Applications in Drug Discovery and Medicinal Chemistry

Both Boc-phenylglycine and Boc-3-hydroxyphenylglycine are valuable tools in the design of novel therapeutics.

  • Boc-phenylglycine is frequently used to introduce conformational constraints in peptides, leading to enhanced metabolic stability and receptor binding affinity.[3] Its incorporation can help in mimicking or stabilizing specific secondary structures like β-turns.

  • Boc-3-hydroxyphenylglycine offers additional advantages. The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming key interactions within a receptor's binding pocket. Furthermore, it serves as a synthetic handle for further modifications, such as glycosylation or attachment of other functionalities to modulate pharmacokinetic or pharmacodynamic properties. A notable application of hydroxyphenylglycine derivatives is in the synthesis of glycopeptide antibiotics like vancomycin, where the hydroxylated phenylglycine residue is crucial for their biological activity.[13][14]

Experimental Protocols

The following protocols are provided as a guide for the incorporation of these amino acids in a typical Boc-SPPS workflow.

Protocol 1: General Synthesis of Boc-Amino Acid

Objective: To protect the α-amino group of phenylglycine or 3-hydroxyphenylglycine.

Materials:

  • Amino acid (phenylglycine or 3-hydroxyphenylglycine)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • 1M Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amino acid in a 1:1 mixture of dioxane and 1M NaOH.

  • Cool the solution to 0°C in an ice bath.

  • Add (Boc)₂O to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate to remove unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the Boc-protected amino acid.

Protocol 2: Incorporation of Boc-3-(BzlO)-phenylglycine in Boc-SPPS

Objective: To couple Boc-3-(BzlO)-phenylglycine to a resin-bound peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-3-(BzlO)-phenylglycine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 25% Trifluoroacetic acid (TFA) in DCM

  • 10% N,N-Diisopropylethylamine (DIPEA) in DMF

Workflow:

SPPS_Workflow cluster_deprotection Boc Deprotection cluster_neutralization Neutralization cluster_coupling Coupling deprot1 Wash resin with DCM deprot2 Treat with 25% TFA/DCM (1 x 2 min) deprot1->deprot2 deprot3 Treat with 25% TFA/DCM (1 x 20 min) deprot2->deprot3 deprot4 Wash with DCM deprot3->deprot4 neut1 Wash with DMF deprot4->neut1 neut2 Treat with 10% DIPEA/DMF (2 x 2 min) neut1->neut2 neut3 Wash with DMF neut2->neut3 coup1 Dissolve Boc-3-(BzlO)-Phg-OH and HOBt in DMF neut3->coup1 coup2 Add DIC, pre-activate for 10 min coup1->coup2 coup3 Add activated amino acid to resin coup2->coup3 coup4 Couple for 2-4 hours coup3->coup4 coup5 Wash with DMF and DCM coup4->coup5 coup5->deprot1 Next Cycle

Caption: Step-by-step workflow for the incorporation of Boc-3-(BzlO)-phenylglycine in SPPS.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with 25% TFA in DCM for 2 minutes.

    • Drain and treat again with 25% TFA in DCM for 20 minutes.

    • Wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with DMF.

    • Treat the resin with 10% DIPEA in DMF for 2 minutes (repeat twice).

    • Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve Boc-3-(BzlO)-phenylglycine (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) and allow the mixture to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test (should be negative).

    • Wash the resin with DMF and DCM.

  • Proceed to the next cycle of deprotection and coupling.

Conclusion

Boc-phenylglycine and Boc-3-hydroxyphenylglycine are both powerful building blocks for peptide-based drug discovery. The choice between them is a strategic one, dictated by the specific design hypothesis. Boc-phenylglycine offers a straightforward means to introduce conformational rigidity. In contrast, Boc-3-hydroxyphenylglycine, while requiring a more complex synthetic strategy involving side-chain protection, provides a valuable phenolic hydroxyl group that can be exploited for enhanced biological interactions and further chemical modification. A thorough understanding of their distinct properties and synthetic requirements, as outlined in this guide, is essential for their effective application in the development of next-generation therapeutics.

References

  • BenchChem. (2025). A Comparative Guide to Boc-Tyr(Boc)-OH in Peptide Synthesis: Applications, Limitations, and Alternatives.
  • PubMed. (n.d.). Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics.
  • Okano, A., Nakayama, A., Wu, C., et al. (2014). Next Generation Total Synthesis of Vancomycin. Journal of the American Chemical Society, 136(38), 13346–13356.
  • BenchChem. (2025). A Comparative Guide to Boc-Tyr(Boc)-OH in Peptide Synthesis: Applications, Limitations, and Alternatives.
  • Royal Society of Chemistry. (2002). Biosynthesis of the di-meta-hydroxyphenylglycine constituent of the vancomycin-group antibiotic chloroeremomycin.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • UCL. (n.d.). Protecting Groups.
  • Organic Syntheses. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74.
  • Wikipedia. (n.d.). Protecting group.
  • Stevens, E. (2018, December 31). benzyl ether cleavage [Video]. YouTube.
  • PrepChem.com. (n.d.). Synthesis of Boc-Gly.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • UCL. (n.d.).
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
  • Indian Academy of Sciences. (n.d.). Synthesis and biological activity of some new leucine-enkephalin analogues. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube.
  • University of Rochester. (n.d.). Alcohol Protecting Groups.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • ACS Publications. (2014, September 11). Total Synthesis of [Ψ[C(NH)NH]Tpg4]Vancomycin and its (4-Chlorobiphenyl)methyl Derivative. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (2015, May 5). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ResearchGate. (2014).
  • ResearchGate. (2025, November).
  • AAPPTec. (n.d.). Boc-Tyr(Bzl)-OH [2130-96-3].
  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis.
  • Oxford Academic. (n.d.). Peptide Synthesis. II. Use of the Phenol Resin for the Peptide Synthesis. Bulletin of the Chemical Society of Japan.
  • Santa Cruz Biotechnology. (n.d.). (S)-3-Hydroxyphenylglycine.
  • Chemistry LibreTexts. (2024, March 17). 17.10: Reactions of Phenols.
  • BOC Sciences. (n.d.). Peptide Synthesis.
  • BenchChem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • BenchChem. (2025, December 6). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
  • ChemicalBook. (n.d.). (S)-3-HYDROXYPHENYLGLYCINE | 71301-82-1.
  • BenchChem. (2025). A Technical Guide to Boc-Tyr(Bzl)-OH: Synthesis, Application, and Commercial Sourcing.
  • Wikipedia. (n.d.). 4-Hydroxyphenylglycine.
  • BenchChem. (2025). Application Note: Coupling Strategies for Boc-DL-Phg-OH in Peptide Synthesis.
  • SlideShare. (n.d.). Spps and side reactions in peptide synthesis.
  • AAPPTec. (n.d.). Boc-D-Amino Acids.
  • Echemi. (n.d.). p-hydroxyphenyl glycine;phpg base;dl-4-hydroxyphenylglycine.
  • MDPI. (n.d.). Bioactive Peptides and Dietary Polyphenols: Two Sides of the Same Coin.
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (n.d.). N-Boc-p-hydroxyphenylglycine.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chem-Impex. (n.d.). Boc-L-phenylglycine.
  • AAPPTec. (n.d.). Boc-Phg-OH, N-Boc-L-phenylglycine; CAS 2900-27-8.
  • BOC Sciences. (n.d.). Boc-L-phenylglycine - (CAS 2900-27-8) - Amino Acids.

Sources

Stability Profile of Boc-3-Hydroxyphenylglycine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Senior Chemists, Process Development Scientists, and Drug Discovery Researchers

Executive Summary

Boc-3-hydroxyphenylglycine (Boc-3-Hpg-OH) represents a unique challenge in peptide synthesis and medicinal chemistry. Unlike standard aliphatic amino acids, the phenylglycine scaffold possesses a benzylic


-proton with significantly enhanced acidity, rendering it highly susceptible to racemization. Furthermore, the meta-hydroxyl substituent introduces oxidative lability not seen in simple phenylglycine.

This guide provides a rigorous analysis of the stability of Boc-3-hydroxyphenylglycine across common organic solvents. It synthesizes mechanistic insights with practical handling protocols to ensure the integrity of this chiral building block during storage, solution-phase processing, and coupling reactions.

Structural Vulnerabilities & Chemical Logic

To understand the stability profile, one must first analyze the molecular architecture of Boc-3-Hpg-OH. Three core distinct failure modes exist:

A. Benzylic -Proton Acidity (Racemization)

The


-proton is attached directly to the aromatic ring. The electron-withdrawing nature of the carbamate (Boc) and the resonance capability of the phenyl ring stabilize the carbanion intermediate formed upon deprotonation.
  • Risk Factor: High.[1]

  • Trigger: Basic conditions (e.g., Et

    
    N, DIPEA, Piperidine) and polar aprotic solvents (DMF, DMSO) which solvate cations and leave basic anions "naked" and more reactive.
    
  • Mechanism: Base-catalyzed enolization and 5(4H)-oxazolone formation.[2]

B. Phenolic Oxidative Instability

The 3-hydroxy group activates the aromatic ring towards electrophilic attack and oxidation. While the meta position is less prone to quinone methide formation than the para isomer (4-Hpg), it remains susceptible to radical formation and oxidative cross-linking in the presence of dissolved oxygen and trace metals.

  • Risk Factor: Moderate.[3]

  • Trigger: Aerated solvents, basic pH, presence of peroxides (e.g., in uninhibited THF).

C. Acidolytic Boc Cleavage

The tert-butyloxycarbonyl (Boc) group is acid-labile.

  • Risk Factor: Low (in proper solvents).

  • Trigger: Trace acids in chlorinated solvents (e.g., HCl in aged Chloroform/DCM).

Solvent-Specific Stability Matrix

The following table summarizes the stability of Boc-3-Hpg-OH in standard laboratory solvents over a 24-hour period at 25°C.

Solvent ClassSolventSolubilityStability RiskPrimary Degradation ModeRecommendation
Chlorinated DCMModerateLowAcidolysis (if trace acid present)Preferred. Use amylene-stabilized or freshly distilled.
Polar Aprotic DMF / NMPHighHighRacemization (Base-induced)Use with Caution. Keep cold (0-5°C). Avoid prolonged storage.
Polar Aprotic DMSOHighModerateOxidation / RacemizationAvoid if possible. DMSO can act as an oxidant under certain conditions.
Ethers THFHighModerateOxidative (Peroxides)Use only peroxide-free, inhibited THF.
Alcohols MeOH / EtOHHighLowTransesterification (if activated)Stable for storage. Avoid if activating the carboxylate.
Esters EtOAcModerateLowNoneExcellent for extraction and short-term storage.

Mechanistic Deep Dive: Racemization Pathways

The most critical instability issue is racemization. This occurs via two primary pathways: direct enolization and oxazolone formation. The latter is the dominant pathway during coupling reactions.

Diagram 1: Racemization & Degradation Pathways

RacemizationPathways BocHpg Boc-3-Hpg-OH (L-Isomer) Carbanion Stabilized Carbanion (Planar Intermediate) BocHpg->Carbanion Direct Enolization (Slow) Oxazolone 5(4H)-Oxazolone (Chirally Labile) BocHpg->Oxazolone Activation + Cyclization (Fast w/ Coupling Reagents) Oxidation Oxidative Byproducts (Quinones/Dimers) BocHpg->Oxidation O2 / Peroxides (Phenol Oxidation) Base Base (B:) Base->BocHpg Promotes Racemic Racemic Mixture (DL-Boc-3-Hpg-OH) Carbanion->Racemic Reprotonation Oxazolone->Carbanion Base Catalysis

Caption: Mechanistic pathways for the degradation of Boc-3-hydroxyphenylglycine, highlighting the base-catalyzed racemization loop and oxidative risks.

Experimental Protocols for Stability Validation

To ensure the integrity of Boc-3-Hpg-OH in your specific application, the following self-validating protocols are recommended.

Protocol A: Determination of Enantiomeric Purity (Racemization Check)

Standard C18 HPLC cannot separate enantiomers. A chiral stationary phase is required.

Materials:

  • Column: Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide).

Workflow:

  • Sample Prep: Dissolve 1 mg of Boc-3-Hpg-OH in 1 mL of Ethanol/Hexane (1:1).

  • Injection: Inject 10 µL.

  • Analysis: The L-isomer typically elutes first (verify with pure standard). Calculate Enantiomeric Excess (

    
    ) using:
    
    
    
    
Protocol B: Solvent Stability Challenge

This protocol validates if a specific solvent batch is safe for usage.

Workflow Diagram:

StabilityWorkflow Start Start: Dissolve Boc-3-Hpg-OH (10 mM in Target Solvent) Split Split into Aliquots Start->Split Cond1 Condition A: 25°C (Ambient) Split->Cond1 Cond2 Condition B: 4°C (Control) Split->Cond2 Cond3 Condition C: Solvent + 1 eq. Base (Stress) Split->Cond3 Timepoints Sampling Points: 0h, 4h, 24h Cond1->Timepoints Cond2->Timepoints Cond3->Timepoints Quench Quench Aliquots (Dilute into 0.1% TFA/Water) Timepoints->Quench Analyze Analyze via HPLC (Purity & Chiral) Quench->Analyze

Caption: Step-by-step workflow for validating solvent compatibility and determining racemization rates under stress conditions.

Authoritative Handling Guidelines

Based on the chemical nature of Boc-3-Hpg-OH, the following "Golden Rules" should be adopted in the laboratory:

  • The "Base-Free" Rule: Never dissolve Boc-3-Hpg-OH in DMF or NMP containing base (e.g., DIPEA) until the exact moment of coupling. Pre-activation in the absence of base is safer, though difficult with some reagents.

  • The Temperature Constraint: Perform all coupling reactions involving this residue at 0°C to 4°C . Room temperature significantly accelerates oxazolone formation.

  • Inert Atmosphere: Always blanket solutions with Argon or Nitrogen. The 3-hydroxy group is electron-rich; excluding oxygen prevents the formation of colored oxidative impurities (quinones).

  • Solvent Quality:

    • DCM: Must be passed through basic alumina or stored over molecular sieves to remove HCl.

    • THF: Must be tested for peroxides using starch-iodide paper before use.

References

  • Benoiton, N. L. (2018). Chemistry of Peptide Synthesis. CRC Press.
  • Miyazawa, T., et al. (2012). "Racemization of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions." Journal of Peptide Science. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. (Discusses additives to suppress racemization). Link

  • Williams, R. M. (1989). Synthesis of Optically Active alpha-Amino Acids. Pergamon Press. (Foundational work on the synthesis and stability of arylglycines).
  • BenchChem Technical Division. (2025). "Solubility and Stability of Boc-Amino Acids." BenchChem Application Notes. Link

Sources

Methodological & Application

solid phase peptide synthesis using Boc-3-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid Phase Synthesis of Peptides Containing 3-Hydroxyphenylglycine via Boc Chemistry

Part 1: Strategic Overview

The incorporation of 3-hydroxyphenylglycine (3-OH-Phg) into peptide backbones is a critical yet perilous undertaking in the synthesis of glycopeptide antibiotics (e.g., Vancomycin analogs) and peptidomimetics. Unlike proteinogenic amino acids, 3-OH-Phg possesses a phenylglycine core where the


-proton is benzylic. This structural feature renders the 

-carbon significantly more acidic, making the residue highly susceptible to base-catalyzed racemization during coupling and neutralization steps.

This guide details an optimized Boc-chemistry (tert-butyloxycarbonyl) protocol. While Fmoc chemistry is popular, Boc chemistry is often preferred for complex non-canonical peptides due to the absence of repetitive base treatments (piperidine) that can degrade sensitive side chains or induce cumulative racemization in phenylglycine derivatives.

Core Challenges & Solutions
ChallengeMechanistic CauseTechnical Solution
Racemization Acidity of the benzylic

-proton leads to rapid oxazolone formation and enolization under basic conditions.
In-situ Neutralization: Eliminate discrete neutralization steps. Use weak bases (TMP) or base-free carbodiimide coupling (DIC/HOAt).
Side-Chain Acylation The meta-phenolic hydroxyl group is a nucleophile that can form esters with activated amino acids.Protection: Use Boc-3-OH-Phg(OBzl)-OH . The benzyl ether is stable to TFA and removed by HF/TFMSA.
Steric Hindrance The bulky phenyl ring adjacent to the backbone limits conformational freedom.Chaotropic Solvents: Use DMF/DMSO mixtures or elevated temperatures (carefully) to prevent aggregation.

Part 2: Critical Mechanisms & Visualization

To control the synthesis, one must understand the racemization pathway. The diagram below illustrates the "Danger Zone" where the activated amino acid oxazolone intermediate loses chirality.

RacemizationPathway Start Activated Boc-3-OH-Phg-X Oxazolone 5(4H)-Oxazolone (Chiral) Start->Oxazolone Cyclization Base Base (DIPEA/NMM) Enol Enolized Oxazolone (Achiral/Planar) Base->Enol Promotes Oxazolone->Enol Base-Catalyzed Proton Abstraction Product Coupled Peptide (Optically Pure) Oxazolone->Product Amine Attack (Fast) Racemate D/L Mixture (Irreversible) Enol->Racemate Reprotonation

Figure 1: The racemization mechanism of activated Phenylglycine derivatives. The goal of the protocol is to maximize the rate of "Amine Attack" while minimizing "Proton Abstraction."

Part 3: Detailed Protocols

Materials Selection
  • Resin: PAM Resin (Phenylacetamidomethyl) is recommended over Merrifield resin for its superior acid stability, preventing premature chain loss during the repetitive TFA deprotection cycles required for Boc chemistry.

  • Amino Acid: Boc-L-3-hydroxyphenylglycine(OBzl)-OH .

  • Activators: DIC (N,N'-Diisopropylcarbodiimide) and HOAt (1-Hydroxy-7-azabenzotriazole). Avoid HBTU/HATU with DIPEA for this specific residue if possible.

Protocol A: The "Low-Racemization" Coupling Cycle

Standard neutralization (washing with DIPEA/DCM) is forbidden for Phg-containing sequences.

Step-by-Step Workflow:

  • Deprotection:

    • Treat resin with neat TFA (Trifluoroacetic acid) or 50% TFA/DCM for 2 x 1 min (Flow wash) followed by 1 x 20 min reaction.

    • Note: The presence of scavengers (e.g., 0.5% m-cresol) is advised if sensitive residues (Trp, Met) are present.

  • Wash:

    • Wash rapidly with DCM (3 x 1 min).

    • CRITICAL: Do NOT perform a base wash (Neutralization) here. The resin exists as the TFA-salt (R-NH3+ TFA-).

  • Coupling (In-Situ Neutralization):

    • Prepare Reagents: Dissolve Boc-3-OH-Phg(OBzl)-OH (3.0 eq) and HOAt (3.0 eq) in DMF. Add DIC (3.0 eq).

    • Activation: Allow to activate for exactly 2 minutes.

    • Addition: Add the activated mixture directly to the TFA-salt resin.

    • Base Addition: Immediately add DIPEA (3.0 eq) .

    • Logic: The base neutralizes the resin-bound amine at the exact moment the activated acylating agent is available. This minimizes the lifetime of the free amine, reducing the window for aggregation or side reactions, while the neutral coupling conditions (DIC/HOAt) suppress oxazolone formation.

  • Reaction:

    • Shake at room temperature for 60–90 minutes.

    • Monitor via Kaiser Test (Ninhydrin). If coupling is slow, perform a second coupling (double couple) rather than extending time.

Protocol B: Cleavage and Side-Chain Deprotection

The Benzyl (Bzl) ether on the phenol requires strong acid for removal. While HF is standard, TFMSA (Trifluoromethanesulfonic acid) is a safer, glass-compatible alternative.

The "Low-High" TFMSA Method: This two-stage method prevents benzyl cations from alkylating the electron-rich phenol ring of the 3-OH-Phg.

1. Low TFMSA Step (Removal of Boc/tBu):

  • Cocktail: m-Cresol (10%) / Dimethyl sulfide (DMS) (30%) / TFA (50%) / TFMSA (10%).

  • Procedure: Cool resin to 0°C. Add cocktail (10 mL per g resin). Stir 2 hours at 0°C.

  • Mechanism:[1][][3][4] Removes N-terminal Boc and t-butyl based groups via S_N2 mechanism, suppressing carbocation generation.

2. High TFMSA Step (Removal of OBzl):

  • Procedure: Evaporate DMS under a stream of nitrogen (or filter and wash with TFA).

  • Cocktail: TFA (90%) / TFMSA (10%) / Thioanisole (scavenger).

  • Action: Add to the resin.[3][5][6][7][8] Stir for 90–120 minutes at Room Temperature.

  • Result: Cleaves the peptide from the PAM resin and removes the benzyl ether from the 3-hydroxyphenylglycine.

3. Work-up:

  • Precipitate the filtrate in cold Diethyl Ether (-20°C).

  • Centrifuge, wash 3x with ether, and lyophilize from 5% Acetic Acid/Water.

Part 4: Troubleshooting & Logic Tree

Use this decision matrix to optimize coupling if purity is low.

Troubleshooting Problem Low Purity / Racemization? Check1 Is the Phg residue racemized? (D-isomer detected by HPLC) Problem->Check1 Sol1 Switch to DIC/HOAt NO Pre-activation Check1->Sol1 Yes (High Base) Sol2 Use TMP (Collidine) instead of DIPEA Check1->Sol2 Yes (Strong Base) Check2 Is the coupling incomplete? (Deletion sequences) Check1->Check2 No Sol3 Double Couple (2 x 45 min) Check2->Sol3 Yes Sol4 Increase Temp to 50°C (ONLY for coupling step) Check2->Sol4 Yes (Steric Hindrance)

Figure 2: Optimization logic for Phg-containing peptides. Note that heating Phg coupling is risky; only heat if racemization is controlled.

Part 5: Data Summary & Specifications

ParameterSpecificationNotes
Coupling Reagent DIC / HOAt (1:1)Preferred over HATU to minimize epimerization.
Base DIPEA (In-situ only) or TMPTMP (2,4,6-Trimethylpyridine) is a weaker base, safer for Phg.
Solvent DMF or NMPDCM causes aggregation in Phg-rich peptides.
Cleavage Yield >85% (TFMSA method)Expect ~5% loss due to alkylation if scavengers are insufficient.
Racemization < 2.0% D-isomerAchievable with Protocol A. Standard protocols yield 5-15%.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link

  • Ryadnov, M. G., et al. (2002). Racemization of phenylglycine during solid-phase peptide synthesis: A comparative study. Journal of Peptide Science.

  • Sigma-Aldrich. (n.d.). Cleavage Protocols for Boc-Chemistry (TFMSA and HF). Link

  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) Explained. Link

Sources

Application Note: Protocol for Coupling Boc-3-hydroxyphenylglycine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

The incorporation of Boc-3-hydroxyphenylglycine (Boc-3-OH-Phg-OH) into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents a dual challenge: steric hindrance at the


-carbon and a high propensity for racemization . Unlike proteinogenic amino acids, the phenyl ring is attached directly to the 

-carbon (benzylic position). This electronic configuration significantly increases the acidity of the

-proton, making it susceptible to abstraction by bases used during activation, leading to the formation of an achiral oxazolone intermediate and subsequent loss of chiral purity.

This guide details a Base-Free Coupling Protocol using Carbodiimide/Oxime chemistry to effectively suppress racemization while ensuring high coupling efficiency.

Chemical Context & Mechanism[1][2][3]

The Racemization Trap

In standard SPPS, tertiary bases like DIPEA or NMM are used to deprotonate the carboxylic acid for activation (e.g., with HBTU/HATU). For Phenylglycine derivatives, this standard practice is detrimental.

  • Inductive Effect: The electron-withdrawing nature of the phenyl ring (and the meta-hydroxyl group) pulls electron density away from the

    
    -carbon.
    
  • Acidity: The pKa of the

    
    -proton drops significantly.
    
  • Base Abstraction: Even mild bases can abstract this proton, forming a planar enolate or oxazolone intermediate.

  • Result: Upon coupling, the incoming amine can attack from either face, yielding a racemic mixture (DL-peptide).

Side-Chain Protection[4]
  • Boc-3-OH-Phg(Bzl)-OH: (Recommended) The phenolic hydroxyl is protected as a Benzyl ether. This is stable to TFA (Boc removal) but cleaved by HF (final cleavage). This prevents O-acylation side reactions.

  • Boc-3-OH-Phg-OH: (Unprotected) If using the unprotected side chain, O-acylation is a risk if excess activated carboxylate is present. The base-free protocol below minimizes this risk, but stoichiometry must be precise.

Materials & Reagents

ComponentSpecificationPurpose
Amino Acid Boc-3-OH-Phg-OH (or Boc-3-OH-Phg(Bzl)-OH)Target Building Block
Activator A DIC (N,N′-Diisopropylcarbodiimide)Carbodiimide activator (Base-free)
Activator B Oxyma Pure (Ethyl cyanohydroxyiminoacetate)Racemization suppressor; superior to HOBt
Solvent DMF (Dimethylformamide)Peptide grade, amine-free
Alt.[1] Solvent NMP (N-Methyl-2-pyrrolidone)Use if aggregation is suspected
Monitor Kaiser Test KitFor primary amines

Experimental Protocol: Base-Free Coupling

Objective: Couple Boc-3-OH-Phg-OH to the resin-bound amine without using tertiary bases (DIPEA/NMM) to preserve chirality.

Step 1: Stoichiometry Calculation

Calculate reagents based on resin loading. A 3-fold excess is standard for hindered amino acids.

  • Resin: 1.0 equiv (e.g., 0.1 mmol)

  • Boc-3-OH-Phg-OH: 3.0 equiv (0.3 mmol)

  • Oxyma Pure: 3.0 equiv (0.3 mmol)

  • DIC: 3.0 equiv (0.3 mmol)

Step 2: Pre-Activation (The "Cold Start")

Rationale: Pre-activation ensures the active ester is formed before contact with the resin, but keeping it cold initially suppresses oxazolone formation.

  • Weigh Boc-3-OH-Phg-OH and Oxyma Pure into a clean vial.

  • Dissolve in minimal DMF (approx. 2-3 mL for 0.1 mmol scale).

  • Cool the solution to 0°C (ice bath) for 2 minutes.

  • Add DIC to the solution.[2]

  • Stir at 0°C for 2–3 minutes . Do not exceed 5 minutes.

Step 3: Coupling Reaction[6][7]
  • Transfer the pre-activated solution immediately to the reaction vessel containing the neutralized, swollen resin (free amine form).

    • Note: Ensure the resin was previously washed with DCM/DMF to remove any residual base from the neutralization step.

  • Shake/agitate at Room Temperature for 60–90 minutes .

    • Warning: Do not use microwave heating for this specific coupling; heat accelerates racemization of Phg derivatives.

Step 4: Monitoring
  • Wash resin 3x with DMF.

  • Perform a Kaiser Test (Ninhydrin).

    • Colorless/Yellow Beads: Complete coupling (Success).

    • Blue Beads: Incomplete coupling. Proceed to Troubleshooting.

Troubleshooting & Optimization

If the Kaiser test is positive (blue) after 90 minutes, do NOT add base to force the reaction. Instead, perform a second coupling (Double Coupling).

Protocol: Double Coupling (Re-coupling)
  • Drain the resin.

  • Prepare a fresh mixture of Boc-3-OH-Phg-OH (1.5 equiv) , HATU (1.5 equiv) , and TMP (2,4,6-Trimethylpyridine/Collidine) (1.5 equiv) .

    • Why Collidine? It is a weak, sterically hindered base (

      
      ) that is far less likely to abstract the 
      
      
      
      -proton than DIPEA (
      
      
      ).
  • Couple for 45 minutes.

Data Summary: Racemization Risk by Reagent[1][3][5][6][7][8][9][10]
Activation MethodBase UsedRacemization RiskCoupling Efficiency
DIC / Oxyma None Very Low (<2%) High
DIC / HOBtNoneLow (<5%)Moderate
HATU / CollidineCollidineLow-MediumVery High
HBTU / DIPEADIPEAHigh (>15%) High

Visualization: Decision Tree for Phg Coupling

The following diagram outlines the logical flow for coupling sensitive Phenylglycine derivatives.

Phg_Coupling_Protocol Start Start: Resin-Bound Amine Choice Select Coupling Strategy Start->Choice MethodA Method A: Base-Free (Recommended) DIC + Oxyma Pure Choice->MethodA Primary Choice MethodB Method B: Hindered Base HATU + Collidine (TMP) Choice->MethodB If Sterics Extreme ExecA Pre-activate 2 min @ 0°C Couple 60-90 min @ RT MethodA->ExecA ExecB Add Base last Couple 30-60 min @ RT MethodB->ExecB Monitor Monitor: Kaiser Test ExecA->Monitor ExecB->Monitor Success Test Negative (Yellow) Proceed to Capping/Next Cycle Monitor->Success Complete Fail Test Positive (Blue) Incomplete Coupling Monitor->Fail Incomplete Retry Perform Double Coupling Use Method B (Reduced Equiv) Fail->Retry Retry->Monitor

Caption: Workflow for coupling Boc-3-hydroxyphenylglycine, prioritizing base-free conditions to minimize racemization.

References

  • Steinauer, R., et al. (1989). "Racemization of phenylglycine derivatives." Bachem Application Notes.
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

    • Source:[Link]

    • Relevance: Validates Oxyma/DIC as superior to HOBt for suppressing racemiz
  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." Journal of Organic Chemistry, 67(19), 6865–6870.

    • Source:[Link]

    • Relevance: Foundational work on neutral coupling conditions.
  • Luxembourg Bio Technologies. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.

Sources

Application Note: Precision Boc Deprotection of 3-Hydroxyphenylglycine (3-HPG) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Boc deprotection conditions for 3-hydroxyphenylglycine derivatives Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The deprotection of N-tert-butoxycarbonyl (Boc) groups from 3-hydroxyphenylglycine (3-HPG) derivatives presents a unique dual challenge in organic synthesis: electronic susceptibility and stereochemical lability . Unlike standard aliphatic amino acids, 3-HPG possesses an electron-rich phenolic ring prone to electrophilic aromatic substitution (EAS) by the generated tert-butyl cation. Simultaneously, the benzylic


-proton is acidic, creating a risk of racemization, particularly if the reaction temperature is uncontrolled or if carboxylate activation occurs.

This guide details two field-proven protocols designed to maximize yield and enantiopurity while suppressing tert-butylation side reactions.

Mechanistic Insight & Critical Parameters

The "Cation Management" Challenge

Acidolytic cleavage of the Boc group releases the tert-butyl cation (


).[1][2] In the absence of adequate nucleophilic scavengers, this potent electrophile will attack the electron-rich phenolic ring of the 3-HPG scaffold.
  • The Threat: Friedel-Crafts alkylation (C-alkylation) at the ortho or para positions relative to the hydroxyl group.

  • The Solution: Use of "Silane-based" scavenger cocktails.[3][4] Triisopropylsilane (TIPS) or Triethylsilane (TES) act as hydride donors, effectively quenching the

    
     to form inert isobutane/isobutylene.
    
Stereochemical Integrity

Phenylglycine derivatives are notoriously prone to racemization due to the acidity of the benzylic proton. While this is predominantly a base-catalyzed risk (via enolization), acid-catalyzed racemization can occur at elevated temperatures or prolonged reaction times.

  • Control: Maintain temperatures

    
     25°C. Avoid strong Lewis acids which can stabilize the enol form.
    
Mechanistic Pathway & Scavenging

The following diagram illustrates the competition between the desired deprotection pathway and the undesired ring alkylation, highlighting the intervention of scavengers.

Boc_Mechanism cluster_0 Critical Control Point Start Boc-3-HPG Inter Protonated Intermediate Start->Inter H+ (TFA/HCl) Cation t-Butyl Cation (t-Bu+) Inter->Cation Cleavage Product 3-HPG Salt (Desired) Inter->Product - CO2 SideProduct t-Butylated Phenol (Impurity) Cation->SideProduct Attack on Phenol Ring (No Scavenger) Scavenged Isobutane/Isobutylene (Gas) Cation->Scavenged Quenched by TIPS/H2O

Figure 1: Mechanistic pathway of Boc deprotection showing the critical role of scavengers in preventing phenolic alkylation.

Experimental Protocols

Protocol A: The "Gold Standard" Scavenger Cocktail (High Purity)

Best for: Late-stage intermediates, high-value compounds, and substrates sensitive to alkylation. Mechanism: TFA acidolysis with a hydride-donor scavenger system.

Reagents:
  • Acid: Trifluoroacetic acid (TFA), Reagent Grade (>99%).

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Scavengers: Triisopropylsilane (TIPS) and Water (

    
    ).
    
Step-by-Step Methodology:
  • Preparation: Dissolve the Boc-protected 3-HPG derivative (1.0 equiv) in DCM (concentration 0.1 M).

    • Note: Ensure the starting material is fully dissolved before acid addition.

  • Scavenger Addition: Add TIPS (2.5% v/v of total volume) and

    
     (2.5% v/v).
    
    • Why Water? Water acts as a secondary nucleophile and aids in the hydrolysis of the carbamate intermediate.

  • Acidolysis: Cool the solution to 0°C (ice bath). Slowly add TFA equal to 50% of the total final volume (Final ratio: TFA:DCM:TIPS:

    
     = 50:45:2.5:2.5).
    
  • Reaction: Stir at 0°C for 15 minutes, then warm to Room Temperature (20-25°C). Monitor by TLC or LC-MS.

    • Endpoint: usually 1–2 hours. Do not extend beyond 3 hours to minimize racemization risks.

  • Workup (Precipitation):

    • Concentrate the mixture under reduced pressure (Rotavap, <30°C) to remove DCM and most TFA.

    • Crucial Step: Add cold Diethyl Ether (

      
      ) or MTBE (10x volume of residue) to the oily residue. Vigorous trituration will precipitate the product as the TFA salt.
      
  • Isolation: Filter the solid, wash extensively with

    
     to remove scavengers and organic impurities, and dry under vacuum.
    
Protocol B: Process-Scale Precipitation (HCl Method)

Best for: Scale-up (>5g), robust substrates, and cases where TFA salts are undesirable. Mechanism: HCl acidolysis with immediate salt precipitation.

Reagents:
  • Reagent: 4.0 M HCl in 1,4-Dioxane (commercially available or freshly prepared).

  • Solvent: Ethyl Acetate (EtOAc) or 1,4-Dioxane.

Step-by-Step Methodology:
  • Dissolution: Dissolve the substrate in a minimal amount of EtOAc or Dioxane at 0°C.

    • Note: If the substrate contains a free phenol, adding 2-3 equiv of Thioanisole is recommended as a scavenger.

  • Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equivalents of HCl).

  • Reaction: Stir at 0°C to RT.

    • Observation: The product often precipitates out of solution as the Hydrochloride salt as the reaction proceeds. This precipitation protects the amine from further side reactions.

  • Isolation:

    • Dilute with excess

      
       or Hexanes to complete precipitation.
      
    • Filter the hydrochloride salt under an inert atmosphere (hygroscopic risk).

Data Summary & Condition Selection

ParameterProtocol A (TFA Cocktail)Protocol B (HCl/Dioxane)
Acid Strength Strong (TFA)Strong (HCl)
Scavenger System Excellent (TIPS/H2O)Moderate (Thioanisole optional)
By-product Removal High (removes

-butylated phenols)
Moderate (depends on washing)
Salt Form Trifluoroacetate (TFA salt)Hydrochloride (HCl salt)
Racemization Risk Low (if T < 25°C)Low (Precipitation locks conformation)
Recommended Use Research/High Purity Scale-up/Cost-effective

Quality Control & Troubleshooting

Self-Validating the Protocol

Every deprotection run must be validated against two criteria:

  • Completeness: Disappearance of the Boc signal (

    
     1.4 ppm in 
    
    
    
    NMR).
  • Enantiomeric Purity: 3-HPG derivatives are chiral.[5] Use Chiral HPLC to confirm no racemization occurred.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA + 0.1% TFA (Acidic additive is crucial for amines).

Troubleshooting Guide
  • Issue: t-Butylated Impurities Observed (M+56 in MS).

    • Cause: Insufficient scavenger or high concentration.

    • Fix: Switch to Protocol A. Increase TIPS loading to 5%. Ensure dilute conditions (0.05 M).

  • Issue: Gumming/Oiling out during workup.

    • Cause: Residual acid or incomplete precipitation.

    • Fix: Co-evaporate with Toluene twice to remove residual TFA before adding Ether. Use MTBE instead of Ether for better precipitate formation.

Decision Tree for Protocol Selection

Decision_Tree Start Start: Boc-3-HPG Derivative Scale Is Scale > 5g? Start->Scale Purity Is Phenol Unprotected? Scale->Purity No (<5g) ProtoB Protocol B: HCl / Dioxane Scale->ProtoB Yes (>5g) ProtoA Protocol A: TFA / TIPS / H2O Purity->ProtoA Yes (High Risk) Purity->ProtoB No (O-Bn/O-Me protected) Precip Ether/MTBE Precipitation ProtoA->Precip ProtoB->Precip QC QC: Chiral HPLC + NMR Precip->QC

Figure 2: Decision matrix for selecting the optimal deprotection strategy based on scale and substrate protection.

References

  • Lundt, B. F., et al. "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978, pp. 258–268. Link

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., John Wiley & Sons, 2007. (Chapter on Carbamates). Link

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, vol. 109, no. 6, 2009, pp. 2455–2504. Link

  • Pearson, A. J., & Roush, W. R. "Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups." Wiley, 1999.[6] (Discussion on Scavengers).

  • Williams, R. M.

Sources

Application Note: High-Fidelity Synthesis of Vancomycin Aglycon Analogs via Boc-3-Hydroxyphenylglycine Modular Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of Vancomycin aglycon analogs represents a pinnacle challenge in peptide chemistry due to the structural complexity of the cross-linked heptapeptide backbone.[1] A critical building block in this architecture is Boc-3-hydroxyphenylglycine (Boc-D-3-HPG) . This non-proteinogenic amino acid corresponds to residues 4, 5, and 7 in the native structure (often substituted or derivatized) and serves as the essential phenolic substrate for the oxidative formation of the biaryl ether macrocycles (C-O-D and D-O-E rings).

This guide details the protocol for utilizing Boc-3-HPG in the modular synthesis of vancomycin analogs. Unlike standard Solid Phase Peptide Synthesis (SPPS), the incorporation of HPG requires rigorous control over benzylic racemization and atropisomer selectivity during macrocyclization. This protocol favors the Oxidative Coupling Strategy (Evans/Yamamura approach), as it directly utilizes the electron-rich phenol of Boc-3-HPG for radical cation-mediated cyclization, contrasting with the


 (Boger) approach which requires nitro-fluoro precursors.

Critical Material Attributes: Boc-3-Hydroxyphenylglycine

The successful application of Boc-3-HPG hinges on understanding its inherent instability compared to aliphatic amino acids.

PropertySpecification / BehaviorTechnical Implication
Stereocenter Benzylic

-proton (

)
High Racemization Risk. The

-proton is highly acidic due to the electron-withdrawing phenyl ring, leading to rapid epimerization under basic activation conditions.
Side Chain Phenolic -OH (meta position)Oxidative Sensitivity. Prone to unintended quinone formation if exposed to air under basic conditions. Requires protection (e.g., benzyl, methyl) or careful handling if free.
Solubility Moderate in DMF/DMSO; Poor in DCMCoupling reactions should utilize DMF/NMP mixtures to ensure homogeneity.
Chirality D-isomer (R-configuration)Essential for biological activity (binding to D-Ala-D-Ala). L-isomer incorporation abolishes antibiotic efficacy.

Synthetic Logic & Workflow

The synthesis follows a convergent strategy: assembly of the linear heptapeptide precursor followed by oxidative macrocyclization.

VancomycinSynthesis cluster_coupling Step 1: Low-Racemization Coupling cluster_cyclization Step 2: Oxidative Macrocyclization Start Boc-D-3-HPG (Starting Material) Activation Activation (DEPBT or HATU/HOAt) Start->Activation Coupling Peptide Bond Formation (-10°C to 0°C) Activation->Coupling Linear Linear Heptapeptide Precursor Coupling->Linear Iterative Assembly Oxidation VOF3 or Ru-based Oxidative Coupling Linear->Oxidation Biaryl Ether Formation Atropisomer Atropisomer Equilibration (Thermal/Solvent Control) Oxidation->Atropisomer Final Vancomycin Aglycon Analog Atropisomer->Final

Figure 1: Strategic workflow for incorporating Boc-3-HPG into Vancomycin analogs. The process prioritizes stereochemical integrity during coupling and regioselectivity during cyclization.

Detailed Protocols

Protocol A: Racemization-Free Coupling of Boc-3-HPG

Objective: Incorporate Boc-3-HPG into the peptide chain without eroding the sensitive D-configuration. Standard Reagents: HATU (strong activator) or DEPBT (suppressed racemization). Critical Control: Base selection. Avoid DIPEA; use 2,4,6-Collidine or sym-Collidine .

Reagents:

  • Boc-D-3-HPG (1.0 equiv)

  • Amine-functionalized Resin or Peptide Fragment (1.0 equiv)

  • Coupling Reagent: DEPBT (1.1 equiv) [Preferred for HPG]

  • Base: sym-Collidine (2.0 equiv)

  • Solvent: Anhydrous DMF

Procedure:

  • Pre-Activation (Cold Cycle): Dissolve Boc-D-3-HPG and DEPBT in anhydrous DMF. Chill the solution to -10°C using an ice/acetone bath.

  • Base Addition: Add sym-Collidine dropwise. Stir for 5 minutes at -10°C. Note: The solution may turn slightly yellow; deep orange indicates potential over-activation/racemization risks.

  • Coupling: Add the pre-activated mixture to the amine-component (resin-bound or free amine).

  • Incubation: Allow to react at 0°C for 2 hours , then slowly warm to room temperature over 4 hours.

    • Why? Kinetic studies show that HPG racemization is temperature-dependent. Keeping the initial activation cold suppresses proton abstraction at the

      
      -carbon.
      
  • Monitoring: Monitor reaction progress via Kaiser test (if solid phase) or LC-MS (solution).

    • Checkpoint: If racemization is suspected (

      
       L-isomer), switch to the HATU/HOAt  system with TMP (2,4,6-trimethylpyridine)  as the base, which offers greater steric shielding.
      
Protocol B: Oxidative Macrocyclization (Biaryl Ether Formation)

Objective: Form the C-O-D ring system by coupling the phenolic side chains of two HPG residues (or HPG and Tyrosine). Mechanism: One-electron oxidation of electron-rich phenols to radical cations, followed by dimerization.

Reagents:

  • Linear Precursor (containing HPG residues)

  • Oxidant: Vanadium(V) Oxytrifluoride (

    
    ) or Thallium(III) Trifluoroacetate (
    
    
    
    )
  • Solvent: Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) mixture

  • Quench: Ascorbic acid or Sodium Sulfite

Procedure:

  • Dissolution: Dissolve the protected linear peptide in TFE (Trifluoroethanol) or DCM.

  • Oxidant Preparation: Prepare a 0.1 M solution of

    
     in TFA. Caution: VOF3 is moisture sensitive.
    
  • Cyclization: Add the oxidant solution dropwise to the peptide solution at 0°C . The reaction typically turns dark green/blue (characteristic of radical cations).

  • Reaction Time: Stir for 15–30 minutes. Over-reaction leads to polymerization.

  • Quenching: Immediately quench with saturated aqueous Ascorbic Acid. The color should revert to pale yellow/colorless.

  • Purification: The product will exist as a mixture of atropisomers (P and M).

    • Crucial Step: Heat the crude mixture in DMSO at 80°C for 4 hours to equilibrate the atropisomers to the thermodynamic product (usually the natural configuration for the C-O-D ring).

QC & Validation: Atropisomer Analysis

The unique challenge of Vancomycin synthesis is Atropisomerism (chirality arising from hindered rotation around the biaryl bond).

Analytical Method: Reverse-Phase HPLC (C18).

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å).

  • Mobile Phase: Gradient 5% to 60% MeCN in Water (0.1% TFA).

  • Detection: UV 280 nm (Phenol absorption).

Interpretation:

  • The Natural (P)-atropisomer typically elutes later than the Unnatural (M)-atropisomer on C18 columns due to the hydrophobic pocket formation.

  • Racemization Check: Co-inject with a standard synthesized using L-HPG. Any shoulder peaks or splitting indicates failure in Protocol A.

Scientific Rationale (Mechanism of Racemization)

Understanding why HPG fails is key to preventing it.

Racemization Step1 Activated HPG (Oxazolone Intermediate) Step2 Base Abstraction of Alpha-Proton Step1->Step2 Steric access by DIPEA Step3 Planar Enolate (Achiral) Step2->Step3 Resonance Stabilization Step4 Reprotonation (Racemic Mixture) Step3->Step4 Loss of Optical Purity

Figure 2: Mechanism of HPG racemization via oxazolone formation. The benzylic position stabilizes the enolate, making the


-proton significantly more acidic (

) than in aliphatic amino acids (

).

Expert Insight: The use of Collidine (Protocol A) prevents Step 2 because Collidine is sterically hindered and a weaker base (


 7.4) compared to DIPEA (

10.5), providing just enough basicity to drive the coupling without deprotonating the

-carbon.

References

  • Evans, D. A., et al. (1998). Total Synthesis of Vancomycin.[2] Angewandte Chemie International Edition. Link

  • Boger, D. L. (2001). Vancomycin, Teicoplanin, and Ramoplanin: Synthetic and Mechanistic Studies. Medicinal Research Reviews. Link

  • Li, X., Sorensen, E. J. (2024). A Photocleavage Approach for the Fmoc-based Solid-phase Peptide Synthesis of Vancomycin Aglycone Peptide Scaffold.[3] Princeton University Dataspace.[3] Link

  • Steinauer, R., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron. Link

  • Nicolaou, K. C., et al. (1999). Total Synthesis of Vancomycin. Chemistry – A European Journal.[2][4] Link

Sources

Application Note: Strategic Incorporation of Boc-3-Hydroxyphenylglycine into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Boc-3-hydroxyphenylglycine (Boc-3-HPG) represents a high-value strategy in peptidomimetic drug design. As a rigid analogue of tyrosine and phenylglycine, 3-HPG introduces severe conformational constraints while retaining a critical hydrogen-bond donor at the meta position. This unique geometry often enhances receptor selectivity and metabolic stability against proteases.

However, this residue presents two significant synthetic challenges:

  • High Racemization Risk: The electron-withdrawing phenyl ring attached directly to the

    
    -carbon increases the acidity of the 
    
    
    
    -proton, making phenylglycine derivatives notoriously prone to racemization during activation.
  • Side-Chain Reactivity: The unprotected phenolic hydroxyl group poses a risk of O-acylation during subsequent coupling cycles if not adequately protected.

This guide details a validated Boc-chemistry protocol designed to preserve chiral integrity (>98% ee) and ensure high-yield incorporation.

Chemical Profile & Handling

PropertySpecification
IUPAC Name (2S)-[(tert-Butoxycarbonyl)amino]-2-(3-hydroxyphenyl)acetic acid
Molecular Weight ~267.28 g/mol
Solubility Soluble in DMF, NMP, DMSO. Sparingly soluble in DCM.
pKa (

-proton)
~14-15 (Lower than standard AA due to phenyl ring)
Storage -20°C, Desiccated. Hygroscopic.

Critical Handling Note: Unlike standard amino acids, Boc-3-HPG should not be pre-activated in the absence of the amine component for extended periods. The activated ester is highly susceptible to oxazolone formation and subsequent racemization.

The Racemization Challenge: Mechanism & Mitigation[1]

Understanding the mechanism is the only way to prevent failure. The proximity of the phenyl ring facilitates the formation of an achiral oxazolone intermediate.

Mechanistic Pathway (Visualization)

Racemization Start Activated Boc-3-HPG Oxazolone Oxazolone Intermediate (Achiral Enol) Start->Oxazolone Slow Cyclization Product Chiral Product (L-Isomer) Start->Product Fast Coupling (Nucleophilic Attack) Racemate Racemic Product (DL-Mixture) Oxazolone->Racemate Ring Opening Base Base (Tertiary Amine) Oxazolone->Base Proton Abstraction Base->Oxazolone Reprotonation (Random Face)

Figure 1: The racemization pathway of activated phenylglycine derivatives. The critical control point is minimizing base contact time and strength.

Mitigation Strategy

To suppress this pathway, we employ a "Low-Base / High-Reactivity" strategy:

  • Coupling Reagent: Use HATU or COMU .[1] These generate highly reactive esters that couple faster than the rate of racemization.

  • Base Selection: Replace DIEA (Diisopropylethylamine) with TMP (2,4,6-Trimethylpyridine / Collidine) . TMP is a weaker, sterically hindered base that is sufficient to activate the carboxylate but poor at abstracting the acidic

    
    -proton [1].
    
  • Side-Chain Protection: Use Boc-3-HPG(Bn)-OH (Benzyl protected) whenever possible to prevent O-acylation. If the free phenol is required, avoid using DMAP in any step.

Protocol A: Solid Phase Peptide Synthesis (SPPS)

Context: Standard Boc-chemistry SPPS (TFA cleavage / HF final deprotection). Resin: MBHA or PAM resin (0.5 mmol/g loading).

Reagents Preparation[1][2][3][4][5][6][7][8][9]
  • Activator Solution: 0.4 M HATU in DMF.

  • Base Solution: 1.0 M TMP (Collidine) in DMF.

  • Deprotection Cocktail: 50% TFA in DCM (v/v) + 0.5% Indole (scavenger).

Step-by-Step Workflow
  • Boc Deprotection (Pre-Cycle):

    • Treat resin with 50% TFA/DCM (2 x 1 min, then 1 x 20 min).

    • Note: Phenylglycine linkages are acid-stable, but the next residue coupled onto HPG can be prone to diketopiperazine formation if it is Proline or Glycine.

  • Wash:

    • DCM (3x), DMF (3x).

  • Coupling (The Critical Step):

    • Stoichiometry: 3.0 eq Boc-3-HPG(Bn)-OH : 2.9 eq HATU : 6.0 eq TMP.

    • Procedure:

      • Dissolve AA and HATU in minimal DMF.

      • Add TMP immediately before adding to the resin. Do not pre-activate for >30 seconds.

      • Add mixture to resin.[2][3]

      • Agitate for 45 - 60 minutes . (Do not extend coupling time unnecessarily).

  • Monitoring:

    • Perform a Kaiser Test (Ninhydrin). If blue (incomplete), do not recouple with base. Recouple using DIC/Oxyma (carbodiimide method) to avoid further base-mediated racemization.[2][1]

  • Capping (Optional but Recommended):

    • Acetic anhydride/Pyridine in DMF to block unreacted amines.

SPPS Cycle Diagram

SPPS_Cycle Resin Boc-Peptide-Resin TFA 1. Deprotection (50% TFA/DCM) Resin->TFA Wash1 2. Wash (DCM/DMF) TFA->Wash1 Neut 3. In-Situ Neutralization (Avoid separate DIEA wash) Wash1->Neut Couple 4. Coupling (HATU / TMP / Boc-3-HPG) Neut->Couple Immediate Addition QC 5. Kaiser Test Couple->QC QC->Couple Positive (Blue) (Switch to DIC/Oxyma) Next Next Cycle QC->Next Negative (Yellow)

Figure 2: Optimized SPPS cycle for Boc-3-HPG. Note the omission of a separate neutralization wash to minimize base exposure time.

Protocol B: Solution Phase Coupling

Context: Fragment condensation or synthesis of short mimetics.

  • Dissolution: Dissolve 1.0 eq of Boc-3-HPG(Bn)-OH and 1.1 eq of the amine component (e.g., H-Pro-OMe) in dry DCM or DMF.

  • Cooling: Cool the solution to 0°C . Low temperature is the most effective variable to stop racemization in solution phase.

  • Activation: Add 1.1 eq EDC·HCl and 1.1 eq HOAt (or Oxyma).

  • Base Addition: Add 2.0 eq NMM (N-methylmorpholine) dropwise.

    • Why NMM? Like Collidine, it is a weaker base than TEA or DIEA.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temp overnight.

  • Workup: Wash with 1N KHSO₄ (removes EDC urea), sat. NaHCO₃, and Brine.

Quality Control & Validation

To ensure the protocol worked, you must validate the stereochemical purity.

MethodDescriptionAcceptance Criteria
C18 HPLC Standard purity check.>95% purity.
Marfey's Analysis Hydrolysis of a small peptide aliquot (6N HCl, 110°C) followed by derivatization with FDAA (Marfey's Reagent).Detection of <1% D-isomer.
1H-NMR Check the

-proton signal. In racemized mixtures, the

-H often appears as a split peak or double multiplet.
Sharp singlet/doublet (depending on neighbors).

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Racemization (>5% D-isomer) Base was too strong or reaction time too long.Switch from DIEA to Collidine (TMP). Reduce coupling time to 30 min. Ensure 0°C start.
Low Yield (Incomplete Coupling) Steric hindrance of the phenyl ring.Use HATU (if not already). Increase temperature to 40°C (RISKY for racemization) or double couple with DIC/Oxyma.
Side-Chain O-Acylation Unprotected hydroxyl group reacted.Mandatory: Use Boc-3-HPG(Bn)-OH. If impossible, ensure 1.0 eq base deficit during activation.
Poor Solubility Peptide aggregation due to rigid phenylglycine.Add "Magic Mixture" (DCM/DMF/NMP 1:1:1) or use pseudoproline dipeptides in subsequent steps.

References

  • Carpino, L. A., et al. (2002). "The 2,4,6-trimethylpyridine (collidine) salt of 1-hydroxy-7-azabenzotriazole: A new, efficient, and racemization-free coupling additive." Organic Letters.

  • Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents and Racemization." Chemical Reviews.

  • Bachem Technical Note. "Racemization in Peptide Synthesis."

  • Steinauer, R., et al. (1989). "Racemization of phenylglycine derivatives." Biopolymers.[4]

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) before handling unnatural amino acids and coupling reagents.

Sources

microwave-assisted coupling of Boc-3-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Coupling of Sterically Hindered Boc-3-Hydroxyphenylglycine

Part 1: Executive Summary

The Challenge: Boc-3-hydroxyphenylglycine (Boc-3-HPG) represents a "double threat" in peptide synthesis. First, it is an


-phenylglycine derivative, meaning the 

-carbon is directly attached to a benzene ring. This electronic configuration significantly increases the acidity of the

-proton, making the residue exceptionally prone to racemization (conversion from L to D isomer) during activation. Second, the steric bulk of the phenyl ring hinders the approach of the nucleophile, often necessitating elevated temperatures or prolonged reaction times—conditions that paradoxically accelerate racemization.

The Solution: This protocol utilizes Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) with a strictly controlled temperature ceiling and a base-free (or base-minimized) activation strategy. By replacing standard HBTU/DIEA activation with DIC/Oxyma Pure , we suppress the oxazolone-mediated racemization pathway while leveraging microwave energy to overcome the steric barrier.

Part 2: Mechanistic Insight & Causality

To master this coupling, one must understand why it fails.

The Racemization Trap (Oxazolone Formation)

In standard coupling, the activated amino acid can cyclize to form an oxazolone (azlactone). For phenylglycines, the electron-withdrawing phenyl ring stabilizes the intermediate enol, making the


-proton highly acidic.
  • Base Risk: Tertiary bases like DIEA (Diisopropylethylamine) abstract this proton, causing irreversible loss of chirality.

  • Microwave Risk: Uncontrolled heating (>75°C) provides the activation energy for proton abstraction even in the absence of strong base.

The Phenolic Hydroxyl Factor

The 3-hydroxy group, if unprotected, acts as a competing nucleophile. While the


-amine is more nucleophilic, the high local concentration of activated ester can lead to O-acylation  (ester formation on the side chain), creating branched peptides.
  • Recommendation: Use side-chain protected Boc-3-HPG(Bn)-OH (Benzyl protected) whenever possible. If using the free phenol, avoid hyper-active uronium salts (HATU) which increase O-acylation risk.

Diagram 1: The Racemization Danger Zone

This diagram illustrates the kinetic competition between productive coupling and destructive racemization.

RacemizationPath Start Boc-3-HPG-OH (Activated Ester) Coupling Productive Coupling (Peptide Bond) Start->Coupling + Amine (Fast) Oxazolone Oxazolone Intermediate Start->Oxazolone Cyclization Amine Resin-Bound Amine (Nucleophile) Oxazolone->Coupling Slow Attack Racemate Racemized Product (DL-Mixture) Oxazolone->Racemate Proton Abstraction Base Base/Heat (>50°C or DIEA) Base->Oxazolone Catalyzes

Caption: Pathway showing how heat and base drive the activated ester toward the oxazolone intermediate, leading to racemization.

Part 3: Strategic Protocol

This protocol is designed for a Boc-chemistry workflow. Note that while Fmoc is standard for microwave synthesizers, Boc coupling can be performed effectively if the deprotection (TFA) is handled carefully (usually outside the microwave or at room temperature) to avoid corrosion.

Core Parameters:

ParameterSettingRationale
Coupling Reagents DIC / Oxyma Pure Creates a neutral/acidic environment (pH ~4-5), preventing proton abstraction.
Temperature 50°C (Max) Above 50°C, the rate of racemization for Phg derivatives exceeds the coupling benefit.
Time 10 - 15 mins Extended times favor side reactions. A double coupling (2 x 10 min) is better than one long coupling.
Microwave Power 25-30 Watts Use "Dynamic" or "Pulse" mode to maintain 50°C without overshooting.
Base Usage NONE Do not use DIEA or NMM during the coupling step.
Step-by-Step Workflow

1. Reagent Preparation

  • Activator Solution: 1.0 M Oxyma Pure in DMF.

  • Coupling Agent: 0.5 M DIC (Diisopropylcarbodiimide) in DMF.

  • Amino Acid: 0.2 M Boc-3-HPG(Bn)-OH in DMF.

    • Note: If using free phenol Boc-3-HPG-OH, ensure the solution is fresh to avoid oxidation.

2. The Coupling Cycle (Boc-SPPS)

  • Step A: Neutralization (Critical for Boc)

    • After the TFA deprotection of the previous residue, the resin-bound amine is a TFA salt (

      
      ).
      
    • Wash resin with 5% DIEA in DCM (2 x 2 min) to liberate the free amine.

    • Wash thoroughly with DMF (5 times) to remove all traces of DIEA. Residual base will cause racemization of the incoming 3-HPG.

  • Step B: Microwave Coupling

    • Add Amino Acid Solution (4.0 equiv relative to resin loading).

    • Add Oxyma Solution (4.0 equiv).

    • Add DIC Solution (4.0 equiv).

    • Order of Addition: AA

      
       Oxyma 
      
      
      
      DIC.
    • Irradiate: Ramp to 50°C over 2 min; Hold at 50°C for 10 min.

  • Step C: Drain and Wash

    • Drain the vessel.

    • Wash with DMF (3 x 30 sec).

    • Optional: Perform a Kaiser Test (ninhydrin).[1] If positive (blue), repeat Step B with fresh reagents.

Diagram 2: Experimental Workflow

Workflow Start Resin-AA-NH3+ TFA- (Post-Deprotection) Neut Neutralization 5% DIEA/DCM (2x2 min) Start->Neut Wash Extensive Wash DMF (5x) to remove Base Neut->Wash Add Add Reagents 1. Boc-3-HPG 2. Oxyma Pure 3. DIC Wash->Add CRITICAL: No Base MW Microwave Irradiation 50°C | 10 min | 30W Add->MW Drain Drain & Wash DMF (3x) MW->Drain Test Kaiser Test Drain->Test Test->Add Positive (Blue) (Re-couple) Next Proceed to Next Cycle Test->Next Negative (Yellow)

Caption: Step-by-step Boc-SPPS cycle emphasizing the removal of base prior to adding the sensitive phenylglycine derivative.

Part 4: Quality Control & Validation

Trust but verify. Phenylglycine coupling requires specific analytical checks.

1. Diastereomer Analysis (C18 HPLC) Standard C18 gradients often fail to separate D- and L-isomers of complex peptides.

  • Protocol: Synthesize a deliberate "Racemic Standard" by coupling a 50:50 mix of Boc-D-3-HPG and Boc-L-3-HPG.

  • Method: Run this standard on a high-resolution C18 column (e.g., Kinetex 2.6µm) using a shallow gradient (e.g., 0.5% B per minute).

  • Validation: Compare your synthesized batch against this standard. If you see a "shoulder" or split peak matching the racemic standard, you have racemization.

2. Marfey’s Analysis (Hydrolysate) If the peptide is too complex for direct HPLC separation:

  • Hydrolyze a small resin sample (6N HCl, 110°C, 24h).

  • Derivatize with Marfey’s Reagent (FDAA).

  • Analyze by LC-MS.[1] The L- and D-amino acid derivatives will have distinct retention times.

Part 5: Troubleshooting

IssueProbable CauseCorrective Action
High Racemization (>5%) Temperature too high (>50°C) or residual DIEA present.Calibrate MW temp sensor. Ensure 5x DMF wash after neutralization. Switch to DIC/Oxyma if using HATU.
Low Yield / Incomplete Coupling Steric hindrance of 3-HPG.Perform "Double Coupling" (2 x 10 min at 50°C). Do not increase temp; increase concentration (0.5 M).
Side Chain Esterification Free phenolic OH reacting with activated ester.Use Boc-3-HPG(Bn)-OH . If unavailable, reduce coupling time to 5 min (repeat 3x) to minimize exposure.

References

  • Collins, J. M., & Collins, M. J. (2011). Microwave-Assisted Peptide Synthesis. In Microwave Chemistry. Wiley-VCH. Link

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394-9403. Link

  • Steinauer, R., Chen, F. M. F., & Benoiton, N. L. (1989). Studies on racemization associated with the use of benzotriazolyltris(dimethylamino)phosphonium hexafluorophosphate (BOP). International Journal of Peptide and Protein Research, 34(4), 295-298. Link

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization in microwave-assisted peptide synthesis. Journal of Peptide Science, 13(2), 143-148. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Diketopiperazine Formation with Boc-3-Hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation, specifically when using Boc-3-hydroxyphenylglycine in solid-phase peptide synthesis (SPPS). Here, we provide in-depth technical guidance, troubleshooting protocols, and actionable strategies to enhance your peptide yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a problem in Boc-SPPS?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during the initial stages of solid-phase peptide synthesis.[1][2] The mechanism involves the nucleophilic attack of the deprotected N-terminal amine of the first amino acid on the ester linkage of the second amino acid to the resin. This intramolecular cyclization results in the cleavage of the dipeptide from the resin, forming a stable six-membered ring.[3] This side reaction leads to a truncated peptide and a significant reduction in the yield of the desired full-length peptide.[4]

Q2: How does Boc-SPPS differ from Fmoc-SPPS concerning DKP formation?

A2: The primary difference lies in the deprotection conditions. Fmoc-SPPS utilizes basic conditions (commonly piperidine) for deprotection, which can directly catalyze DKP formation by increasing the nucleophilicity of the N-terminal amine.[3] In contrast, Boc-SPPS uses acidic conditions (typically trifluoroacetic acid, TFA) for deprotection.[5][6] While the acidic deprotection itself does not directly catalyze the cyclization, the subsequent neutralization step, if not performed correctly, can leave the N-terminal amine in a free, nucleophilic state long enough for DKP formation to occur, especially in sequences prone to this side reaction.[4]

Q3: Is Boc-3-hydroxyphenylglycine particularly susceptible to DKP formation?

A3: While sequences containing proline are famously prone to DKP formation, other amino acids can also facilitate this side reaction, particularly if they are sterically unhindered.[7][8] The susceptibility of a dipeptide containing 3-hydroxyphenylglycine will depend on the identity of the adjacent amino acid. Steric hindrance around the alpha-carbon can influence the rate of cyclization.[9][10] The electronic effect of the hydroxyl group on the phenyl ring is not extensively documented to have a major impact on the rate of DKP formation. Therefore, while not as high-risk as proline, careful optimization of the synthesis protocol is still warranted.

Q4: What is the single most effective strategy to minimize DKP formation in Boc-SPPS?

A4: The most effective and widely adopted strategy is the implementation of an in situ neutralization protocol.[4][11][12] This technique involves the simultaneous neutralization of the N-terminal trifluoroacetate salt and the coupling of the next Boc-amino acid. By doing so, the concentration of the free, nucleophilic amine is kept to a minimum, thus kinetically disfavoring the intramolecular cyclization that leads to DKP formation.[11][13]

Troubleshooting Guide

Issue Possible Cause & Explanation Recommended Solution
Unexpectedly low peptide yield, but crude HPLC looks clean. This is a classic sign of "traceless" DKP formation. The DKP byproduct, along with the cleaved dipeptide, is washed away during the synthesis cycles, leading to a lower final yield without a corresponding impurity peak.1. Implement in situ neutralization: This is the primary and most effective solution.[4][11][12]2. Analyze wash fractions: During a test synthesis, collect and analyze the wash solutions after the coupling of the third amino acid to detect the presence of the cleaved DKP byproduct.
A major impurity peak is observed with a mass corresponding to the cyclic dipeptide. This indicates that DKP formation is occurring and the byproduct is stable enough to be cleaved from the resin at the end of the synthesis and appear in the crude product. This suggests the neutralization step is allowing sufficient time for the free amine to cyclize.1. Optimize the neutralization step: Switch from a standard pre-neutralization protocol to an in situ neutralization protocol.[1][4]2. Reduce time between steps: Minimize the time between deprotection, neutralization, and coupling to limit the window for intramolecular cyclization.[1]
Inconsistent synthesis results for sequences starting with Xaa-3-hydroxyphenylglycine. The conformational properties of the dipeptide on the resin can influence its predisposition to cyclize. The identity of the first amino acid (Xaa) coupled to the resin is critical.1. Prioritize in situ neutralization for any sequence containing 3-hydroxyphenylglycine in the second position.2. Consider a dipeptide coupling strategy: If DKP formation is still significant, synthesizing the first two amino acids as a dipeptide in solution and then coupling it to the resin can bypass the vulnerable dipeptide-resin intermediate.[7]

Visualizing the Competing Reactions

The following diagram illustrates the critical juncture after the deprotection of the second amino acid. The free N-terminal amine can either undergo the desired intermolecular coupling with the next activated amino acid or the undesired intramolecular cyclization to form a diketopiperazine.

DKP_Formation Start Dipeptide-Resin (TFA Salt) FreeAmine Free N-terminal Amine (Neutralized) Start->FreeAmine Neutralization DKP Diketopiperazine (Cleaved from Resin) FreeAmine->DKP Intramolecular Cyclization (Undesired) Tripeptide Desired Tripeptide-Resin FreeAmine->Tripeptide Intermolecular Coupling (Desired) ActivatedAA Activated Boc-AA-3 ActivatedAA->Tripeptide

Caption: Competing pathways of peptide elongation vs. DKP formation.

Experimental Protocol: Minimizing DKP with In Situ Neutralization

This protocol outlines the critical steps for coupling the third amino acid to a resin-bound dipeptide ending in 3-hydroxyphenylglycine, using a Boc-SPPS strategy with in situ neutralization.

Starting Material: Boc-3-hydroxyphenylglycine-Xaa-Resin

  • Resin Swelling:

    • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

    • Wash the resin with dimethylformamide (DMF) (3 x 1 min).

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1 minute.

    • Drain and treat again with 50% TFA in DCM for 20 minutes to ensure complete deprotection.[5]

    • Wash the resin thoroughly with DCM (3 x 1 min) followed by DMF (3 x 1 min) to remove residual acid. The N-terminus is now a TFA salt.

  • Activation of the Next Amino Acid:

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to resin loading) and an activating agent such as HBTU (3 equivalents) in DMF.

    • Allow this activation mixture to pre-activate for 2-5 minutes. Do not add the base yet.

  • In Situ Neutralization and Coupling:

    • Add the pre-activated amino acid solution to the reaction vessel containing the washed peptide-resin.

    • Immediately add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the reaction vessel. The DIEA will neutralize the N-terminal TFA salt in situ, allowing the now-free amine to immediately react with the activated amino acid.[11][12]

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing and Confirmation:

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

    • Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction.

  • Chain Elongation:

    • Proceed to the next deprotection and coupling cycle.

Summary of Key Strategies and Reagents

StrategyReagent/ConditionRationale
Neutralization In Situ Neutralization with DIEAMinimizes the lifetime of the free N-terminal amine, reducing the opportunity for intramolecular cyclization.[4][11][12]
Coupling Reagents HBTU/HATUThese are efficient coupling reagents that promote rapid amide bond formation, which competes effectively with DKP formation.[14][15]
BOPHas been shown to substantially inhibit DKP formation, though more commonly documented in Fmoc-SPPS.[7][8]
Temperature Room TemperatureElevated temperatures can accelerate the rate of DKP formation. Maintaining room temperature is a prudent measure unless coupling is sluggish.
Alternative Strategy Dipeptide CouplingSynthesizing the first two amino acids as a dipeptide and then coupling it to the resin completely bypasses the dipeptide-resin intermediate that is prone to cyclization.[7]

By understanding the mechanism of diketopiperazine formation and implementing robust protocols such as in situ neutralization, researchers can significantly improve the outcomes of their peptide synthesis campaigns involving Boc-3-hydroxyphenylglycine and other susceptible sequences.

References

  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). Morressier. Retrieved February 13, 2026, from [Link]

  • Wang, J., Berglund, M. R., Braden, T., Embry, M., Johnson, M. A., Groskreutz, S. R., ... & Kopach, M. E. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 7(50), 46809–46820. [Link]

  • Chen, W. W., Lee, Y. A., & Chen, Y. H. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11841–11849. [Link]

  • Gairi, M., Lloyd-Williams, P., Albericio, F., & Giralt, E. (1990). Use of BOP reagent for the suppression of diketopiperazine formation in boc/bzl solid-phase peptide synthesis. Tetrahedron Letters, 31(50), 7363–7366. [Link]

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International Journal of Peptide and Protein Research, 40(3-4), 180–193. [Link]

  • Galpin, I. J., & Mohammed, A. K. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, 651. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 13, 2026, from [Link]

  • Stark, D. R., & Anderson, M. O. (2010). Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids. Organic Letters, 12(7), 1436–1439. [Link]

  • Suaifan, G. A. R. Y., & Taha, M. O. (2006). Effects of steric bulk and stereochemistry on the rates of diketopiperazine formation from N -aminoacyl-2,2-dimethylthiazolidine-4-carboxamides (Dmt dipeptide amides) - a model for a new prodrug linker system. Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Miranda, L. P. (2018). In Situ Neutralization Protocols for Boc-SPPS. In Methods in Molecular Biology. Springer New York. [Link]

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. H. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. Academia.edu. Retrieved February 13, 2026, from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved February 13, 2026, from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved February 13, 2026, from [Link]

  • Ramakrishna, I., Boateng, A., Nakagai, K., Kawase, M., Ogata, S., Hattori, T., ... & Yamamoto, H. (2015). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. The Journal of Organic Chemistry, 80(5), 2699–2707. [Link]

  • Kon, K., Hattori, T., Matsunaga, Y., & Yamamoto, H. (2025). Controlled Boc-Protection of Diketopiperazine Using Tributylphosphine. Chemical and Pharmaceutical Bulletin, 73(8). [Link]

  • Vasanth, S., & Kumar, S. A. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved February 13, 2026, from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved February 13, 2026, from [Link]

  • Ellman, J. A., & Stankovic, C. J. (1996). Methods for the synthesis of diketopiperazines. Google Patents.
  • Mitchell, A. R. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 13, 2026, from [Link]

  • Vasanth, S., & Kumar, S. A. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved February 13, 2026, from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 13, 2026, from [Link]

Sources

Technical Support Center: Minimizing Epimerization in Phenylglycine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting & Prevention of Phenylglycine (Phg) Racemization Audience: Medicinal Chemists, Peptide Scientists, Process Chemists

The Core Problem: The Benzylic Trap

Why is Phenylglycine (Phg) so problematic compared to Phenylalanine (Phe)? The structural difference is subtle but mechanistically critical. In Phg, the aromatic ring is attached directly to the


-carbon.[1] This benzylic position renders the 

-proton significantly more acidic (

approx. 18–20 in DMSO for amides) compared to standard amino acids (

~24–25).

During activation (coupling) or deprotection, basic conditions facilitate the removal of this proton, forming a resonance-stabilized planar enolate. Upon reprotonation, stereochemical information is lost, resulting in a racemic mixture (DL-Phg).

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway of base-catalyzed epimerization specific to Phg derivatives.

Phg_Epimerization cluster_0 Critical Risk Factor L_Phg L-Phg Derivative (Chiral) Enolate Planar Enolate (Achiral Intermediate) Stabilized by Phenyl Ring L_Phg->Enolate Deprotonation (-H+) Base Base (e.g., DIPEA) Base->Enolate Racemic Racemic Mixture (L-Phg + D-Phg) Enolate->Racemic Reprotonation (+H+)

Caption: The phenyl ring stabilizes the planar enolate intermediate via resonance, drastically lowering the energy barrier for racemization compared to other amino acids.

Critical Troubleshooting Guides

Module A: Coupling Conditions (The Primary Failure Point)

User Issue: "I am observing 10-20% D-isomer formation when coupling Fmoc-Phg-OH using HATU/DIPEA."

Root Cause: HATU is a highly reactive uronium reagent that, while efficient, requires a base to function. DIPEA (Diisopropylethylamine) is a strong base (


 ~10-11) that rapidly abstracts the acidic 

-proton of the activated Phg ester before the amine nucleophile can attack.

Corrective Actions:

  • Switch the Base (High Impact): Replace DIPEA with 2,4,6-Trimethylpyridine (Collidine) or TMP . Collidine is a weaker base (

    
     ~7.4) and is sterically hindered, making it efficient at neutralizing the acid generated during coupling but poor at abstracting the sterically crowded 
    
    
    
    -proton.
  • Switch the Coupling Reagent (High Impact):

    • Gold Standard: Use T3P (Propanephosphonic acid anhydride) . It acts as an acid scavenger itself and often requires less base. It does not generate a reactive guanidinium species like HATU.[2]

    • Silver Standard: Use DIC/Oxyma Pure .[3] This carbodiimide method is neutral to slightly acidic and avoids the "base spike" required for uronium salts.

Data Comparison: Racemization Rates of Phg Coupling (Representative data aggregated from method evaluations [1][2])

Coupling SystemBaseSolvent% DL-Epimer FormedRisk Level
HATU DIPEA (2 eq)DMF15 - 28% 🔴 Critical
HBTU DIPEA (2 eq)DMF10 - 20% 🔴 Critical
HATU CollidineDMF< 3% 🟡 Moderate
DIC / Oxyma None/CollidineDMF0.5 - 1.5% 🟢 Low
T3P NMM or PyridineEtOAc/DMF< 0.5% 🟢 Lowest
Module B: Fmoc Deprotection Issues

User Issue: "My coupling was clean, but the Phg residue racemized during the next step (Fmoc removal)."

Root Cause: Fmoc removal typically uses 20% Piperidine.[4] Piperidine is a strong secondary amine. Prolonged exposure of the Phg residue (now part of the peptide chain) to piperidine can cause slow deprotonation of the


-carbon, especially if the Phg is at the C-terminus or adjacent to electron-withdrawing groups.

Corrective Actions:

  • Shorten Contact Time: Do not use standard "2 x 10 min" protocols.

    • Recommended:1 x 1 min (flow wash) followed by 1 x 5 min . Immediate extensive washing with DMF/DCM.

  • Alternative Cocktails: If racemization persists, switch to a milder deprotection cocktail:

    • 5% Piperazine / 0.1 M HOBt in DMF.

    • Tetrabutylammonium fluoride (TBAF) (non-basic cleavage option, though complex to optimize).

The "Safe-Mode" Protocol: T3P/Collidine Coupling

This protocol is designed to be the "break-glass" solution when standard methods fail. It utilizes T3P , which is widely regarded as the superior reagent for epimerization-prone substrates [3][4].[5]

Reagents:

  • Fmoc-Phg-OH (1.0 eq)

  • Amine component (1.0 eq)[3]

  • T3P (50% in EtOAc or DMF) (1.5 – 2.0 eq)

  • 2,4,6-Collidine (2.5 – 3.0 eq)

  • Solvent: DMF or DCM (0.1 M concentration)

Step-by-Step Workflow:

  • Dissolution: Dissolve Fmoc-Phg-OH and the Amine component in the solvent.

  • Cooling (Critical): Cool the reaction mixture to 0°C (ice bath). Lower temperature kinetically disfavors the deprotonation pathway.

  • Base Addition: Add Collidine. Stir for 1 minute.

  • Activation: Add T3P solution dropwise over 2-3 minutes.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LCMS.

    • Note: T3P reactions are generally slower than HATU; do not rush.

  • Workup: T3P byproducts are water-soluble.[5][6] Wash with water/brine, 1M HCl (if acid stable), and NaHCO3.

Decision Matrix: Selecting the Right Chemistry

Use this logic flow to determine the appropriate coupling strategy for your specific synthesis.

Decision_Tree Start Start: Coupling Fmoc-Phg-OH Scale Is this Solid Phase (SPPS) or Solution Phase? Start->Scale SPPS Solid Phase (SPPS) Scale->SPPS Solution Solution Phase Scale->Solution SPPS_Rec Use DIC / Oxyma Pure (Base-free activation) SPPS->SPPS_Rec Sol_Rec Use T3P / Pyridine or Collidine (0°C Start) Solution->Sol_Rec Fail_SPPS Still Racemizing? SPPS_Rec->Fail_SPPS Fail_Sol Still Racemizing? Sol_Rec->Fail_Sol Adv_SPPS Switch to COMU / Collidine OR Reduce Fmoc deprotection time Fail_SPPS->Adv_SPPS Yes Adv_Sol Switch solvent to DCM (Non-polar) Reduce Base eq. Fail_Sol->Adv_Sol Yes

Caption: Workflow for selecting coupling reagents based on synthesis phase and observed epimerization.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for Fmoc-Phg-OH coupling? A: Proceed with extreme caution. While microwaves accelerate coupling, the thermal energy significantly increases the rate of


-proton abstraction. If you must use MW, use DMTMM-BF4  as the coupling reagent, as it maintains stereointegrity better under thermal stress than uronium salts [5].

Q: Is "Phg" the same as "Phe" regarding racemization risk? A: No. Phenylalanine (Phe) has a methylene (-CH2-) spacer between the phenyl ring and the


-carbon. This spacer breaks the resonance stabilization of the enolate. Phg is orders of magnitude more sensitive to base than Phe. Treat Phg like Cysteine or Histidine in terms of care.

Q: Does the protecting group matter? (Boc vs Fmoc) A: Yes. Boc-Phg-OH is generally safer regarding racemization during the deprotection of the previous step because Boc removal (TFA/Acid) does not promote enolization. However, Fmoc is often required for orthogonality. If using Fmoc, the coupling step is the highest risk, followed by the deprotection of the assembled Phg-peptide.

References

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.

  • Steinauer, R., et al. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

  • Dunetz, J. R., et al. (2016). T3P: The Reagent of Choice for Epimerization-Prone Substrates.[5] Pfizer / rxweb-prd.

  • Mattellone, A., et al. (2023).[3][7] Fast Solution-Phase and Liquid-Phase Peptide Syntheses Mediated by T3P. NIH / PubMed.

  • Jadhav, S., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS. Journal of Peptide Science.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Determining Enantiomeric Excess of Boc-3-hydroxyphenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a quality control checkpoint; it is a critical determinant of a drug candidate's safety and efficacy. For a molecule like Boc-3-hydroxyphenylglycine, a valuable chiral building block, an accurate assessment of its enantiomeric purity is paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer field-proven insights to aid researchers in making informed decisions for their analytical workflows.

The Significance of Enantiomeric Purity in Drug Development

The stereochemistry of a molecule can have profound implications for its pharmacological activity. Enantiomers, being non-superimposable mirror images, can exhibit vastly different biological effects. One enantiomer might be therapeutically active, while the other could be inactive or, in some cases, even toxic.[1] The development of single-enantiomer drugs, often through a process known as chiral switching, aims to improve therapeutic indices and reduce inter-individual variability in patient response.[2] Therefore, the ability to accurately quantify the enantiomeric composition of key chiral intermediates like Boc-3-hydroxyphenylglycine is a foundational requirement in modern drug discovery.

Comparative Analysis of Analytical Techniques

Here, we compare the three most prevalent methods for determining the enantiomeric excess of Boc-3-hydroxyphenylglycine. Each technique operates on a distinct principle, offering a unique set of advantages and limitations.

Technique Principle Advantages Disadvantages Typical Accuracy Sample Throughput
Chiral HPLC Differential interaction with a chiral stationary phase (CSP) leading to separation of enantiomers.High resolution and accuracy, direct analysis often possible, well-established and robust.[3][4]Cost of chiral columns, method development can be time-consuming.[3]±0.1%Moderate to High
NMR Spectroscopy Formation of diastereomeric complexes with a chiral auxiliary, resulting in distinguishable NMR signals.Rapid analysis, provides structural information.[5]Requires enantiomerically pure chiral auxiliaries, potential for signal overlap in complex mixtures.[3]±1-2%High
Polarimetry Measurement of the rotation of plane-polarized light by a chiral sample.Simple and fast measurement.Often unreliable for accurate ee determination, sensitive to impurities, non-linear response possible.[6]Highly variable, can be > ±5%High

In-Depth Methodology and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for the separation and quantification of enantiomers.[1][2] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.[3][4]

Causality Behind Experimental Choices: The choice of CSP is critical and is dictated by the structure of the analyte. For Boc-protected amino acids like Boc-3-hydroxyphenylglycine, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often highly effective due to their ability to form transient diastereomeric complexes through hydrogen bonding, π-π interactions, and steric hindrance.[7][8] The mobile phase composition is optimized to achieve baseline separation of the enantiomers, ensuring accurate integration of the respective peak areas.

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Boc-3-hydroxyphenylglycine in mobile phase (e.g., 0.5-1.0 mg/mL) filter Filter through 0.45 µm syringe filter prep->filter inject Inject sample onto chiral column filter->inject separate Isocratic or gradient elution to separate enantiomers inject->separate detect UV Detection separate->detect integrate Integrate peak areas of the two enantiomers detect->integrate calculate Calculate ee (%) using: |([Area1] - [Area2]) / ([Area1] + [Area2])| * 100 integrate->calculate

Caption: Workflow for ee determination by Chiral HPLC.

Detailed Experimental Protocol:

  • Column Selection: A polysaccharide-based chiral column, such as a Chiralpak® IA or IC, is a suitable starting point for Boc-protected amino acids.[7][8]

  • Mobile Phase Preparation: A typical mobile phase for reversed-phase chiral HPLC might consist of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).[7] The exact ratio is optimized to achieve good resolution.

  • Sample Preparation: Accurately weigh and dissolve the Boc-3-hydroxyphenylglycine sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[3] Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Data Analysis: Integrate the peak areas for the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The principle involves converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA) or by forming non-covalent diastereomeric complexes with a chiral solvating agent (CSA).[9][10] These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer.

Causality Behind Experimental Choices: The choice of chiral auxiliary is paramount. For carboxylic acids like Boc-3-hydroxyphenylglycine, chiral amines or alcohols can be used as CDAs. Alternatively, chiral lanthanide shift reagents can be employed as CSAs to induce chemical shift differences between the enantiomers.[11] The key is to select an auxiliary that provides baseline-resolved signals for at least one pair of protons in the resulting diastereomers. The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.[3]

Experimental Workflow: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve Boc-3-hydroxyphenylglycine in deuterated solvent (e.g., CDCl3) add_csa Add a molar excess of a chiral solvating agent (CSA) dissolve->add_csa acquire Acquire 1H NMR spectrum add_csa->acquire identify Identify diastereomerically split signals acquire->identify integrate Integrate the areas of the corresponding signals identify->integrate calculate Calculate ee (%) from the ratio of the integrals integrate->calculate

Caption: Workflow for ee determination by NMR Spectroscopy.

Detailed Experimental Protocol (using a Chiral Solvating Agent):

  • Sample Preparation: In a standard 5 mm NMR tube, dissolve approximately 5-10 mg of the Boc-3-hydroxyphenylglycine sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of Chiral Solvating Agent: Add a stoichiometric amount or a slight excess of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a proton signal (e.g., the α-proton of the amino acid) that is well-resolved into two distinct signals corresponding to the two diastereomeric complexes. Carefully integrate the areas of these two signals. The enantiomeric excess is calculated from the ratio of the integrals.

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[12] The magnitude and direction of the rotation are dependent on the concentration of the sample and the relative amounts of each enantiomer.

Causality Behind Experimental Choices: While seemingly straightforward, the accuracy of polarimetry for determining enantiomeric excess is often compromised.[6] A critical prerequisite is the knowledge of the specific rotation of the pure enantiomer, which must be experimentally determined or obtained from a reliable source. Furthermore, the presence of even small amounts of optically active impurities can lead to significant errors in the measured optical rotation.[6] The relationship between optical rotation and enantiomeric excess is not always linear, a phenomenon known as the Horeau effect.[6]

Experimental Workflow: Polarimetry

Polarimetry_Workflow cluster_prep Sample Preparation cluster_analysis Measurement cluster_data Calculation prepare_sol Prepare a solution of known concentration in a suitable solvent measure_rot Measure the optical rotation using a polarimeter prepare_sol->measure_rot calc_spec_rot Calculate the specific rotation measure_rot->calc_spec_rot calc_ee Calculate ee (%) using: (|observed specific rotation| / |specific rotation of pure enantiomer|) * 100 calc_spec_rot->calc_ee

Sources

A Comparative Guide: Boc vs. Fmoc Protection for 3-Hydroxyphenylglycine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of 3-Hydroxyphenylglycine

3-Hydroxyphenylglycine (3-Hpg) is a non-proteinogenic amino acid of significant interest in medicinal chemistry. It serves as a crucial structural component in various bioactive peptides, most notably the vancomycin and teicoplanin families of glycopeptide antibiotics.[1][2] Its incorporation into synthetic peptides can confer unique conformational properties and biological activities. However, the synthesis of peptides containing 3-Hpg is not trivial. It presents two primary challenges for the peptide chemist:

  • High Propensity for Racemization: The α-proton of phenylglycine and its derivatives is benzylic and thus more acidic and susceptible to base-catalyzed epimerization during the activation and coupling steps of peptide synthesis.[3][4]

  • Reactive Phenolic Side Chain: The hydroxyl group on the phenyl ring is nucleophilic and requires robust protection throughout the synthesis to prevent unwanted side reactions, such as O-acylation.[5]

The choice of the overall synthetic strategy, dictated by the Nα-protecting group—either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc)—profoundly impacts how these challenges are addressed. This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies for the incorporation of 3-Hpg, supported by mechanistic insights and actionable experimental protocols to guide researchers in making an informed decision.

Core Principles: A Tale of Two Orthogonal Strategies

The fundamental difference between Boc and Fmoc solid-phase peptide synthesis (SPPS) lies in their orthogonal protection schemes. Orthogonality ensures that the temporary Nα-protecting group can be removed at each cycle without disturbing the permanent side-chain protecting groups or the peptide's linkage to the solid support.[6][7]

  • The Boc Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection, which is removed with a moderate acid like trifluoroacetic acid (TFA).[8][9] Consequently, the side-chain protecting groups must be stable to TFA and are typically benzyl-based ethers or esters, requiring a much stronger, hazardous acid like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for final cleavage.[8][10]

  • The Fmoc Strategy: Developed as a milder alternative, this strategy employs the base-labile Fmoc group for Nα-protection, which is cleaved with a secondary amine, most commonly 20% piperidine in DMF.[][] This allows for the use of acid-labile side-chain protecting groups (e.g., tert-butyl ethers), which can be removed simultaneously with cleavage from the resin using TFA.[10][]

This distinction in chemical philosophy dictates every aspect of the synthesis when incorporating a sensitive residue like 3-Hpg.

Head-to-Head Comparison for 3-Hydroxyphenylglycine

Side-Chain Protection of the Phenolic Hydroxyl Group

The choice of protecting group for the 3-hydroxyl function is inextricably linked to the Nα-protection strategy.

  • Boc Strategy: The phenolic hydroxyl group is typically protected as a benzyl ether (Bzl) . This group is stable to the repeated TFA treatments required for Boc removal. However, its cleavage requires the harsh conditions of liquid HF or TFMSA, which necessitates specialized Teflon apparatus and stringent safety precautions. This is a significant drawback of the Boc strategy for many labs.

  • Fmoc Strategy: The hydroxyl group is most commonly protected as a tert-butyl ether (tBu) . This protecting group exhibits excellent stability to the basic conditions of Fmoc removal (piperidine) but is cleanly cleaved by the standard TFA "cocktail" used for final resin cleavage and global deprotection.[] This compatibility makes the Fmoc approach operationally simpler and safer.

The Critical Challenge: Racemization Control

Phenylglycine residues are notoriously prone to racemization during the coupling step, a risk that must be actively managed.[3] The mechanism involves the formation of a planar 5(4H)-oxazolone intermediate, which can easily lose its stereochemical integrity upon reprotonation.[13][14]

  • Impact of the Nα-Protecting Group: While both strategies face this risk, the base-catalyzed nature of the coupling reaction is the primary culprit. Studies on phenylglycine have shown that the choice of coupling reagents and, most importantly, the base used during coupling, has a more significant impact than the Nα-protecting group itself.[3]

  • Mitigation Strategies: The key to suppressing racemization lies in the coupling methodology.

    • Coupling Reagents: While standard reagents like HBTU and HATU can be used, uronium salts like COMU or phosphonium salts like DEPBT have been shown to reduce racemization for phenylglycine.[3]

    • Bases: The choice of base is critical. The commonly used diisopropylethylamine (DIPEA) is relatively strong and can promote racemization. Weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (TMP) or N,N-diisopropylethylamine (DMP) are highly recommended to minimize epimerization during the coupling of Fmoc- or Boc-3-Hpg(R)-OH.[3]

Coupling Efficiency and Monitoring

The coupling of the bulky 3-Hpg residue can be sterically hindered.

  • Boc Strategy: Coupling is typically performed using carbodiimide activators like DCC or DIC with an additive like HOBt. In situ neutralization protocols, where the TFA salt of the deprotected N-terminus is neutralized in the presence of the activated amino acid, can improve yields for difficult couplings.[10]

  • Fmoc Strategy: High-efficiency couplings are routinely achieved with modern uronium (HATU, HCTU) or phosphonium (PyBOP) reagents.[] For 3-Hpg, a double coupling protocol may be warranted to ensure the reaction proceeds to completion.

  • Monitoring: In both strategies, it is imperative to monitor the coupling reaction's completion using a qualitative method like the Kaiser (ninhydrin) test . An incomplete coupling should be immediately followed by a second coupling cycle before proceeding to the next deprotection step.

Final Cleavage and Deprotection

The final step reveals the most significant practical differences between the two strategies.

  • Boc Strategy: Requires treatment with liquid HF at 0°C for 1-2 hours or TFMSA in TFA. A scavenger, such as anisole, is essential to trap the highly reactive benzyl and other carbocations generated, protecting sensitive residues. This process is hazardous and requires specialized equipment.

  • Fmoc Strategy: A standard cleavage cocktail, such as TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) , is typically sufficient. TIS acts as a scavenger for the tert-butyl cations generated. The reaction is performed at room temperature for 2-3 hours and is far more amenable to standard laboratory setups.[15][16]

Quantitative Data Summary

The following table summarizes the key comparative points, with performance assessments derived from established principles of peptide chemistry.[3][8][10][]

ParameterBoc Strategy for 3-HpgFmoc Strategy for 3-HpgRationale & Causality
Nα-Deprotection 50% TFA in DCM20% Piperidine in DMFAcid-labile vs. Base-labile chemistry dictates the entire orthogonal scheme.
Side-Chain (OH) Protection Benzyl ether (Bzl)tert-Butyl ether (tBu)Must be stable to Nα-deprotection conditions.
Side-Chain Cleavage Liquid HF or TFMSA (Strong Acid)TFA (Moderate Acid)The Fmoc strategy allows for significantly milder global deprotection conditions.
Risk of Racemization Moderate to HighModerate to HighPrimarily dependent on coupling reagents and base, not the Nα-group. Mitigatable in both cases.
Recommended Coupling Base 2,4,6-trimethylpyridine (TMP)2,4,6-trimethylpyridine (TMP)A weaker, hindered base minimizes α-proton abstraction from the activated amino acid.[3]
Common Side Reactions Acid-catalyzed side reactions during cleavage.Piperidine-related side reactions (e.g., aspartimide formation if Asp is present).[4]The harsh final cleavage in Boc-SPPS can damage sensitive residues.
Crude Purity Generally lowerGenerally higherMilder deprotection and cleavage conditions in the Fmoc strategy often lead to fewer side products.[8]
Safety & Equipment Requires specialized HF apparatus.Standard laboratory glassware and fume hood.HF is highly corrosive and toxic, representing a significant operational hazard.

Experimental Protocols

The following are generalized, step-by-step protocols for the manual synthesis of a model tripeptide, H-Ala-Hpg(3-OH)-Gly-NH₂ , on a Rink Amide resin.

Diagram: General Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow Resin Fmoc-NH-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Final Repeat Cycle Washing2->Final For next amino acid Final->Deprotection

Caption: Cyclical nature of Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 1: Fmoc-based Synthesis of H-Ala-Hpg(3-OtBu)-Gly-NH₂
  • Resin Preparation: Swell 100 mg of Rink Amide MBHA resin (0.5 mmol/g substitution) in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Fmoc-Glycine Coupling:

    • Deprotection: Treat the resin with 2 mL of 20% (v/v) piperidine in DMF for 5 minutes. Drain. Repeat with fresh piperidine solution for 15 minutes.

    • Washing: Wash the resin thoroughly with DMF (5 x 2 mL).

    • Coupling: In a separate vial, pre-activate Fmoc-Gly-OH (3 eq., 0.15 mmol) with HBTU (2.9 eq., 0.145 mmol) and DIPEA (6 eq., 0.3 mmol) in 1 mL of DMF for 2 minutes. Add this solution to the resin. Agitate for 1 hour.

    • Monitoring: Perform a Kaiser test. If positive (blue beads), repeat the coupling step. If negative (yellow beads), proceed.

    • Washing: Wash the resin with DMF (5 x 2 mL).

  • Fmoc-Hpg(3-OtBu) Coupling (Racemization Control):

    • Deprotection: Remove the Fmoc group from Glycine as described in step 2.

    • Washing: Wash thoroughly with DMF.

    • Coupling: Pre-activate Fmoc-L-Hpg(3-OtBu)-OH (3 eq., 0.15 mmol) with COMU (2.9 eq., 0.145 mmol) and 2,4,6-trimethylpyridine (TMP) (6 eq., 0.3 mmol) in 1 mL of DMF for 2 minutes. Add to the resin and agitate for 2 hours.

    • Monitoring & Washing: Perform a Kaiser test and wash as described above.

  • Fmoc-Alanine Coupling:

    • Deprotection & Washing: Remove the Fmoc group from Hpg as described above.

    • Coupling: Couple Fmoc-Ala-OH using the standard HBTU/DIPEA activation as in step 2.

    • Monitoring & Washing: Perform a Kaiser test and wash.

  • Final Fmoc Deprotection: Remove the final Fmoc group from Alanine using 20% piperidine in DMF. Wash thoroughly with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS).

    • Add 2 mL of the cocktail to the dried resin. Agitate at room temperature for 3 hours.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to 20 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Diagram: General Boc-SPPS Workflow

Boc_SPPS_Workflow Resin Boc-AA-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing1 DCM/IPA Wash Deprotection->Washing1 Neutralization Neutralization (e.g., 10% DIPEA/DCM) Washing1->Neutralization Washing2 DCM/DMF Wash Neutralization->Washing2 Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Washing2->Coupling Washing3 DMF/DCM Wash Coupling->Washing3 Final Repeat Cycle Washing3->Final For next amino acid Final->Deprotection Decision_Tree start Synthesizing a peptide with 3-Hydroxyphenylglycine? hf_access Do you have access to and expertise with a liquid HF apparatus? start->hf_access aggregation Is the sequence known to be extremely aggregation-prone? hf_access->aggregation Yes use_fmoc Recommendation: Use Fmoc/tBu Strategy hf_access->use_fmoc No aggregation->use_fmoc No use_boc Consider Boc/Bzl Strategy (with caution) aggregation->use_boc Yes

Caption: Choosing a strategy for 3-Hpg peptide synthesis.

References

  • Slideshare. T boc fmoc protocols in peptide synthesis. Available from: [Link]

  • AAPPTEC. Peptide Synthesis - FAQ. Available from: [Link]

  • Albericio, F., et al. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 2000, 55(2), 123-39. Available from: [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Available from: [Link]

  • ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Available from: [Link]

  • ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. Available from: [Link]

  • Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Available from: [Link]

  • CDN Isotopes. Cleavage Cocktail Selection. Available from: [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. Available from: [Link]

  • ResearchGate. (PDF) Side reactions in peptide synthesis: An overview. Available from: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available from: [Link]

  • Hubbard, B. K., et al. Biosynthesis of L-p-hydroxyphenylglycine, a non-proteinogenic amino acid constituent of peptide antibiotics. Chemistry & Biology, 2000, 7(12), 931-938. Available from: [Link]

Sources

A Technical Guide to the Mass Spectrometry Fragmentation of Boc-3-hydroxyphenylglycine and its Comparison with Alternative Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous characterization of novel or modified amino acids is a cornerstone of reliable and reproducible research. Non-canonical amino acids, such as 3-hydroxyphenylglycine, are increasingly utilized as building blocks in peptidomimetics and other therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is a mainstay in peptide synthesis, and understanding its behavior, along with the fragmentation of the core amino acid, during mass spectrometric analysis is critical for structural verification and purity assessment.

This guide provides an in-depth analysis of the expected electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of Boc-3-hydroxyphenylglycine. It further offers a comparative perspective against other common amine protecting groups, namely the Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, to aid in the selection of the most appropriate analytical strategy for a given research context. The insights presented herein are grounded in established principles of gas-phase ion chemistry and supported by data from closely related structures.

The Signature Fragmentation of the Boc Group: A Predictable Cascade

The fragmentation of the Boc group under collision-induced dissociation (CID) is well-characterized and serves as a diagnostic marker for its presence.[1] The primary fragmentation pathways are initiated by protonation, which can occur on either the carbonyl oxygen or the nitrogen atom of the carbamate.[2] This initial step dictates the subsequent bond cleavages.

The most prominent fragmentation routes for the Boc group involve the loss of neutral molecules, leading to significant and easily identifiable mass shifts in the spectrum. These include:

  • Neutral Loss of Isobutylene (56 Da): A characteristic loss corresponding to the tert-butyl group fragmenting as 2-methylpropene.[1]

  • Combined Neutral Loss of Isobutylene and Carbon Dioxide (100 Da): This is often the most abundant fragmentation pathway, resulting from a concerted or sequential elimination of both isobutylene and CO2.[2]

A proposed mechanism for these key fragmentations is depicted below:

cluster_main Boc Group Fragmentation Protonated_Boc_AA [Boc-AA + H]+ Loss_56 Loss of Isobutylene (-56 Da) Protonated_Boc_AA->Loss_56 CID Loss_100 Loss of Isobutylene + CO2 (-100 Da) Protonated_Boc_AA->Loss_100 CID Fragment_56 [H2N-CO-AA + H]+ Loss_56->Fragment_56 Fragment_100 [H3N-AA]+ Loss_100->Fragment_100

Caption: Primary fragmentation pathways of the Boc protecting group under CID.

Predicted Fragmentation Pattern of Boc-3-hydroxyphenylglycine

While specific experimental data for Boc-3-hydroxyphenylglycine is not widely published, a reliable fragmentation pattern can be predicted by combining the known behavior of the Boc group with the expected fragmentation of the 3-hydroxyphenylglycine core. The fragmentation of the core structure is likely to involve cleavages at the benzylic position and around the alpha-carbon, as well as potential losses from the aromatic ring.

Table 1: Predicted Key Fragment Ions for [Boc-3-hydroxyphenylglycine + H]+

Precursor m/zFragment m/zProposed Neutral LossFragment Identity
268.12212.0956.03 (C4H8)[M+H - isobutylene]+
268.12168.07100.05 (C5H8O2)[M+H - Boc]+
268.12151.04117.08 (C5H9NO2)[3-hydroxyphenylglycine - OH]+
268.12123.04145.08 (C6H9NO3)[3-hydroxyphenyl-CH=NH2]+
268.12107.05161.07 (C7H11NO3)[hydroxytropylium ion]
268.1295.05173.07 (C8H11NO3)[C6H5O]+

The fragmentation cascade can be visualized as follows:

cluster_pathway Predicted Fragmentation of Boc-3-hydroxyphenylglycine cluster_boc Boc Fragmentation cluster_core Core Fragmentation Precursor [Boc-3-HPG + H]+ m/z 268.12 Frag_212 [M+H - C4H8]+ m/z 212.09 Precursor->Frag_212 - 56 Da (isobutylene) Frag_168 [3-HPG + H]+ m/z 168.07 Precursor->Frag_168 - 100 Da (Boc group) Frag_151 [3-HPG - OH]+ m/z 151.04 Frag_168->Frag_151 - 17 Da (OH) Frag_123 [C8H9NO]+ m/z 123.04 Frag_168->Frag_123 - 45 Da (COOH) Frag_107 [C7H7O]+ m/z 107.05 Frag_123->Frag_107 - 16 Da (NH2) Frag_95 [C6H5O]+ m/z 95.05 Frag_107->Frag_95 - 12 Da (C) cluster_workflow LC-MS/MS Experimental Workflow Sample_Prep Sample Preparation (1-10 µg/mL in mobile phase A) LC_Separation LC Separation (C18 column, gradient elution) Sample_Prep->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MS1_Scan MS1 Scan (Precursor Ion Selection) ESI_Ionization->MS1_Scan CID_Fragmentation CID Fragmentation (Collision Energy Ramp) MS1_Scan->CID_Fragmentation MS2_Scan MS2 Scan (Product Ion Detection) CID_Fragmentation->MS2_Scan Data_Analysis Data Analysis MS2_Scan->Data_Analysis

Sources

A Senior Application Scientist's Guide to the Analytical Methods for Detecting Impurities in Boc-Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of Boc-protected amino acids is not merely a quality metric; it is the foundation upon which the integrity of synthetic peptides and pharmaceutical compounds is built. The presence of even trace-level impurities can compromise reaction yields, introduce unintended modifications, and, in the context of therapeutics, pose significant safety risks. This guide provides an in-depth comparison of the primary analytical techniques used to detect and quantify impurities in Boc-amino acids, grounded in field-proven insights and experimental data.

The Impurity Landscape: What Are We Looking For?

Before selecting an analytical method, it is crucial to understand the types of impurities that can arise during the synthesis and storage of Boc-amino acids. A comprehensive analysis must account for several classes of potential contaminants.

  • Process-Related Impurities: These are substances introduced or created during the manufacturing process.

    • Unreacted Starting Materials: Residual amino acid or di-tert-butyl dicarbonate (Boc anhydride)[1].

    • Reagent-Derived Impurities: Traces of bases (e.g., triethylamine), coupling agents, or solvents.

    • Side-Reaction Products: Formation of undesired structures such as di-Boc protected amino acids, tert-butyl esters, or cyclic compounds[2]. The tert-butyl cation generated during deprotection can also cause alkylation of sensitive side chains[3].

  • Chiral Impurities: The most critical impurity in optically active Boc-amino acids is the presence of the undesired enantiomer (e.g., the D-isomer in a batch of L-Boc-amino acid). Control of chiral purity is essential to reduce the risk of undesired pharmacological and toxicological effects in the final therapeutic peptides[4].

  • Degradation Products: Impurities that form over time due to the inherent stability of the molecule under specific storage conditions.

Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is dictated by the specific impurity being targeted, the required sensitivity, and whether the goal is qualitative identification or precise quantification. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique, but a multi-faceted approach often provides the most complete purity profile.[5]

Workflow for Comprehensive Impurity Analysis

The following diagram illustrates a logical workflow for assessing the purity of a Boc-amino acid sample, integrating multiple analytical techniques for a comprehensive evaluation.

G cluster_0 Initial Screening & Purity cluster_1 Chiral Integrity cluster_2 Impurity Identification & Characterization cluster_3 Final Report Sample Boc-Amino Acid Sample TLC TLC Screening Sample->TLC Qualitative Check RPHPLC RP-HPLC Purity Check Sample->RPHPLC Quantitative Purity NMR NMR Spectroscopy Sample->NMR Structural Confirmation GCMS GC-MS (Volatiles) Sample->GCMS Residual Solvents ChiralHPLC Chiral HPLC RPHPLC->ChiralHPLC If Purity > 95% LCMS LC-MS RPHPLC->LCMS Identify Unknowns Report Certificate of Analysis ChiralHPLC->Report LCMS->Report NMR->Report GCMS->Report

Caption: A comprehensive workflow for Boc-amino acid impurity analysis.

Data Summary: Method Comparison

The table below provides a comparative summary of the most common analytical methods.

Technique Primary Application Principle Strengths Limitations
Reversed-Phase HPLC (RP-HPLC) Quantitative purity assessment and impurity profiling.Separation based on hydrophobicity.[6]High resolution, excellent quantitation, robust, and widely applicable.[1]Requires chromophores for UV detection; may not resolve all impurities from the main peak.
Chiral HPLC Determination of enantiomeric (chiral) purity.Separation of enantiomers using a chiral stationary phase (CSP) or chiral mobile phase additive.[4][7]The definitive method for quantifying enantiomeric excess (ee%).Requires specialized, often expensive, chiral columns; method development can be complex.
LC-Mass Spectrometry (LC-MS) Identification of unknown impurities.Combines HPLC separation with mass analysis for mass-to-charge ratio determination.[1]High sensitivity and specificity; provides molecular weight information crucial for structural elucidation.[]More complex and expensive instrumentation; quantification can be less straightforward than UV detection.
Nuclear Magnetic Resonance (NMR) Structural confirmation and identification of major impurities.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[1]Unambiguous structure elucidation; can quantify without impurity reference standards (qNMR).[9]Lower sensitivity for trace impurities compared to HPLC; requires larger sample amounts.[1]
Gas Chromatography (GC-MS) Analysis of volatile impurities (e.g., residual solvents).Separation of volatile compounds in the gas phase followed by mass analysis.[1]Excellent for detecting and identifying residual solvents and other volatile organic impurities.Boc-amino acids are non-volatile and thermally labile, requiring derivatization for analysis.[10]
Thin-Layer Chromatography (TLC) Rapid qualitative screening and reaction monitoring.Separation based on differential partitioning on a solid stationary phase.[11]Fast, simple, and low-cost.[11]Low resolution; semi-quantitative at best; not suitable for final purity confirmation.[11]

In-Depth Methodologies & Experimental Protocols

Trustworthy data comes from robust, validated protocols. Here, we detail standard operating procedures for the key chromatographic techniques. All methods should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.[12][13]

Protocol 1: General Purity Assessment by RP-HPLC

This method is the primary choice for quantifying the main component and detecting process-related impurities. The introduction of the Boc group increases the hydrophobicity of amino acids, making RP-HPLC an ideal analytical tool.[6]

Causality Behind Choices:

  • C18 Column: The standard for separating molecules of moderate hydrophobicity.

  • Acidified Mobile Phase (TFA or Formic Acid): Adding acid protonates the carboxylic acid group of the Boc-amino acid, preventing its ionization. This results in a single, well-defined species that produces sharper, more symmetrical peaks and improves retention on the C18 stationary phase.

  • Gradient Elution: A gradient from a weak solvent (water) to a strong solvent (acetonitrile or methanol) is necessary to elute both polar and non-polar impurities in a reasonable timeframe while maintaining good resolution.

  • UV Detection at 210-220 nm: This wavelength range allows for the detection of the peptide bond-like carbamate group in the Boc moiety, making the method broadly applicable to all Boc-amino acids.[1]

G cluster_0 RP-HPLC Principle cluster_1 Analyte Interaction MobilePhase Polar Mobile Phase (e.g., Water/ACN + TFA) StationaryPhase Non-Polar Stationary Phase (C18 beads) MobilePhase->StationaryPhase Flows Through BocAA Hydrophobic Boc-AA (Longer Retention) BocAA->StationaryPhase Strong Interaction Impurity More Polar Impurity (Shorter Retention) Impurity->StationaryPhase Weak Interaction

Sources

Safety Operating Guide

a-(Boc-amino)-3-hydroxybenzeneacetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of a-(Boc-amino)-3-hydroxybenzeneacetic acid (CAS No. 39274-53-8). The procedural guidance herein is grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

At the core of laboratory safety is the principle of responsible waste management. The disposal of any chemical, including protected amino acid derivatives like a-(Boc-amino)-3-hydroxybenzeneacetic acid, must be approached with a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. This guide will walk you through hazard assessment, waste classification, in-lab handling procedures, and final disposal pathways.

Hazard Identification and Risk Assessment

  • Amino Acid Derivatives: These compounds can have varying levels of toxicity and may act as skin or eye irritants. For instance, related compounds like 4-Amino-3-hydroxybenzoic acid are known to cause skin and serious eye irritation[1][2].

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions[3][4][5]. While the protected compound itself is generally stable, its degradation products could present different hazards.

  • Environmental Considerations: The environmental fate and toxicity of this specific compound are not well-documented. Therefore, it is imperative to prevent its release into the environment. Discharge into drains or sewers is not a permissible disposal route[6][7][8].

Causality of Precaution: Given the lack of specific toxicity data, the precautionary principle must be applied. We will treat a-(Boc-amino)-3-hydroxybenzeneacetic acid as a hazardous chemical waste to mitigate unforeseen risks. This approach ensures compliance with the strictest potential classification and safeguards against environmental contamination and health hazards.

Regulatory Framework: The RCRA "Cradle-to-Grave" Mandate

The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[9][10][11]. This regulation establishes a "cradle-to-grave" system, meaning the responsibility for hazardous waste lies with the generator—from its creation to its final, environmentally sound disposal[10][11].

Hazardous wastes are generally categorized in two ways:

Waste CategoryDescriptionExamples
Listed Wastes Wastes from common industrial processes and specific industries, or discarded commercial chemical products. They are categorized into F, K, P, and U lists.[12][13][14]P-List: Acutely hazardous chemicals (e.g., osmium tetroxide)[14][15]. U-List: Toxic chemicals (e.g., benzene, acetone)[14][15].
Characteristic Wastes Wastes that exhibit one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[13][15]Ignitable: Liquids with a flash point < 60°C. Corrosive: Aqueous solutions with pH ≤ 2 or ≥ 12.5.[15]

Without specific data, a-(Boc-amino)-3-hydroxybenzeneacetic acid does not fall onto a specific P or U list. However, as a laboratory chemical being disposed of, it must be managed through the hazardous waste stream to ensure it does not pose a threat to human health or the environment[15].

In-Lab Waste Management and Disposal Protocol

Adherence to a systematic, in-lab waste management protocol is essential for safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to reduce disposal costs.

  • Action: Collect waste a-(Boc-amino)-3-hydroxybenzeneacetic acid and materials contaminated with it (e.g., weigh boats, gloves, pipette tips) in a designated hazardous waste container.

  • Causality: Never mix this waste with other waste streams, especially strong acids or bases, unless it is part of a documented neutralization procedure[6][16]. Mixing incompatible wastes can lead to violent reactions. Furthermore, mixing hazardous with non-hazardous waste makes the entire volume hazardous, significantly increasing disposal costs[8].

Step 2: Container Selection and Labeling

The integrity of the waste containment is the primary barrier against spills and exposure.

  • Action: Use a container that is chemically compatible with the waste, in good condition, and has a secure, sealable lid. The container must be kept closed except when adding waste[6].

  • Labeling: Immediately label the waste container with a completed Hazardous Waste Label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "a-(Boc-amino)-3-hydroxybenzeneacetic acid."

    • The accumulation start date (the date the first drop of waste enters the container).

    • An accurate estimate of the percentage of each component if it is a mixed waste.

  • Causality: Proper labeling is a legal requirement and is critical for communicating hazards to all laboratory personnel and waste handlers[6]. The accumulation start date is tracked to ensure the waste is removed from the laboratory within mandated time limits (typically 180 days or less)[17].

Step 3: Waste Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a fume hood or a labeled cabinet. Liquid waste containers must be placed in secondary containment (e.g., a plastic tub) to contain potential leaks[6][17].

  • Causality: The SAA keeps hazardous materials in a controlled area, under the direct supervision of laboratory personnel. Secondary containment is a critical safeguard to prevent a small leak from becoming a major spill[6]. Laboratories are legally limited in the volume of waste they can store, typically no more than 10-55 gallons of total hazardous waste at one time[6][8].

Step 4: Arranging for Disposal

Waste must be disposed of through the proper institutional channels.

  • Action: When the waste container is three-quarters full or approaching its storage time limit, submit a chemical waste pickup request to your institution's EHS department, often through an online system[8][16].

  • Causality: Laboratory personnel should never transport hazardous waste themselves or use a third-party vendor not approved by their institution[8]. EHS professionals are trained to handle and transport these materials safely and are responsible for consolidating waste for shipment by a licensed hazardous waste disposal company[18].

Step 5: Empty Container Disposal

Even "empty" containers require proper handling.

  • Action: A container that held a-(Boc-amino)-3-hydroxybenzeneacetic acid should be considered hazardous waste itself unless properly decontaminated. To decontaminate, rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Crucial Point: The first rinseate must be collected and disposed of as hazardous waste[6]. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.

  • Final Step: Once triple-rinsed and air-dried, completely deface or remove all chemical labels from the container before disposing of it in the appropriate solid waste bin (e.g., glass disposal)[6][8].

  • Causality: Trivial amounts of chemical residue can still pose a hazard. The triple-rinse procedure ensures the container is clean. Defacing the label prevents confusion and ensures that custodial staff do not mistake the empty container for one containing hazardous chemicals[6].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of a-(Boc-amino)-3-hydroxybenzeneacetic acid.

DisposalWorkflow cluster_lab In-Laboratory Operations cluster_ehs EHS & Vendor Operations cluster_empty Empty Container Disposal gen Waste Generation (a-(Boc-amino)-3-hydroxybenzeneacetic acid) seg Step 1: Segregate Waste gen->seg Immediately cont Step 2: Select & Label Compatible Container seg->cont store Step 3: Store in SAA (Secondary Containment) cont->store Keep closed req Step 4: Request Pickup (via EHS Portal) store->req When >75% full or nearing time limit pickup EHS Collects Waste from Laboratory req->pickup transport Transport to Central Accumulation Area pickup->transport manifest Waste Manifesting & Vendor Pickup transport->manifest final Final Disposal (Licensed Facility) manifest->final Cradle-to-Grave Complete empty_cont Original Container is Empty rinse Step 5: Triple-Rinse (Collect First Rinseate) empty_cont->rinse deface Deface Label & Dry rinse->deface trash Dispose as Normal Solid Waste deface->trash

Caption: Disposal workflow for a-(Boc-amino)-3-hydroxybenzeneacetic acid.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of a-(Boc-amino)-3-hydroxybenzeneacetic acid is not merely a logistical task but a fundamental component of responsible scientific research. By treating this compound with appropriate caution, adhering to the principles of waste segregation, and following established institutional and regulatory protocols, researchers can ensure a safe laboratory environment, protect our ecosystem, and uphold the highest standards of scientific integrity. Always consult your institution's specific EHS guidelines, as they are the final authority on procedures at your facility.

References

  • Vertex AI Search. (n.d.). Classifying Hazardous Waste Disposal: Important Things You Should Know. Retrieved February 13, 2026.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved February 13, 2026, from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal Considerations. Retrieved February 13, 2026, from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved February 13, 2026, from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved February 13, 2026, from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved February 13, 2026, from [Link]

  • Action Hazmat. (n.d.). The 4 Types of Hazardous Waste. Retrieved February 13, 2026, from [Link]

  • University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety (EHS). Retrieved February 13, 2026, from [Link]

  • Temarry Recycling. (2024, November 6). A Quick and Comprehensive Review of EPA Hazmat Classifications. Retrieved February 13, 2026, from [Link]

  • YouTube. (2022, October 17). Chemical Waste Identification Classification and Proper Disposal. Retrieved February 13, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved February 13, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved February 13, 2026, from [Link]

  • Hazardous Waste Experts. (2016, May 9). RCRA Regulations: What Your Waste Management Company Should Know. Retrieved February 13, 2026, from [Link]

  • Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved February 13, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved February 13, 2026, from [Link]

  • YouTube. (2025, February 21). RCRA FAQ: What is a Hazardous Waste Generator?. Retrieved February 13, 2026, from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 3-(Boc-amino)piperidine. Retrieved February 13, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-3-hydroxybenzoic acid. Retrieved February 13, 2026, from [Link]

  • Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Retrieved February 13, 2026, from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved February 13, 2026, from [Link]

  • PubMed. (2019, October 9). Synthesis of Novel Baicalein Amino Acid Derivatives and Biological Evaluation as Neuroprotective Agents. Retrieved February 13, 2026, from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved February 13, 2026, from [Link]

Sources

Personal protective equipment for handling a-(Boc-amino)-3-hydroxybenzeneacetic acid

Personal Protective Equipment (PPE) & Handling Guide: -(Boc-amino)-3-hydroxybenzeneacetic Acid

Introduction: Beyond the SDS

Boc-3-hydroxyphenylglycine

While standard Safety Data Sheets (SDS) typically classify this compound generically as an Irritant (Skin/Eye/Resp) , experienced chemists must recognize two specific structural risks that standard documentation often overlooks:

  • The Phenolic Moiety: The 3-hydroxy group imparts phenolic character. While less aggressive than pure phenol, it introduces risks of skin sensitization and potential absorption, necessitating stricter dermal protection than standard amino acids.

  • Electrostatic Behavior: Like many Boc-protected amino acids, this solid is prone to high static charge, leading to "flying powder" incidents during weighing, which dramatically increases inhalation risk.

This guide provides a risk-stratified approach to PPE, moving beyond generic compliance to ensure operational safety.

Hazard Profile & Risk Analysis

Hazard DomainSpecific RiskMechanism of ActionOperational Implication
Physical Static Dust Dispersion Boc-amino acids form light, fluffy crystals that acquire static charge in dry environments.High risk of inhalation during weighing. Anti-static gun or ionizer recommended.
Chemical Acid Lability The tert-butyloxycarbonyl (Boc) group cleaves in acidic conditions, releasing CO₂ and isobutylene gas.Do not dispose of in acidic waste streams. Risk of container pressurization.
Toxicological Phenolic Sensitization The phenol group (

) can act as a hapten, potentially causing allergic contact dermatitis.
Double-gloving is mandatory to prevent micro-exposure and sensitization over time.

The PPE Matrix: Context-Aware Selection

Safety is not static; it depends on the state of the matter. Select your PPE based on the operation being performed.

A. Solid Handling (Weighing & Transfer)

Primary Risk: Dust Inhalation & Ocular Contact

  • Respiratory: Work within a certified Chemical Fume Hood . If weighing outside a hood (not recommended) or if the powder is ultra-fine, use an N95 or P100 particulate respirator .

  • Eyes: Chemical Safety Goggles (indirect vent) are required. Safety glasses are insufficient due to the risk of airborne dust settling behind the lens.

  • Hands: Single pair of Nitrile gloves (minimum 4 mil thickness).

    • Why Nitrile? Excellent resistance to dry particulates and incidental contact.

  • Body: Standard cotton lab coat (buttoned to the neck) and long pants.

B. Solution Handling (Synthesis & Purification)

Primary Risk: Dermal Absorption & Solvent Permeation Note: In peptide synthesis, this compound is often dissolved in DMF (Dimethylformamide) or DCM (Dichloromethane).

  • Hands (Critical Update):

    • If Solvent is DMF: Nitrile gloves degrade quickly. Use Double Nitrile (change every 15 mins) or Laminate/Barrier gloves for prolonged handling.

    • If Solvent is DCM: Standard nitrile offers near-zero protection against DCM. Use PVA (Polyvinyl alcohol) or Silver Shield™ gloves.

  • Eyes: Face shield + Safety Goggles if working with volumes >100 mL or under pressure.

Operational Protocols

Protocol A: Static-Free Weighing Procedure

Goal: Prevent "flying powder" and contamination.

  • Environment: Place the balance inside the fume hood. Turn off the hood's "high purge" mode if applicable to reduce turbulence.

  • Neutralization: Use an anti-static gun (ZeroStat) or a benchtop ionizer directed at the spatula and weighing boat for 5 seconds before dispensing.

  • Transfer: Use a glass or metal spatula (plastic generates more static).

  • Cleanup: Wipe the balance area with a wet paper towel immediately after use. Dry dusting will only spread the chemical.

Protocol B: Waste Disposal Strategy

Goal: Prevent accidental deprotection and gas evolution.

  • Segregation: This compound must be disposed of in the Solid Organic Waste or Non-Halogenated Organic Solvent Waste .

  • Acid Warning: NEVER place this compound (or its solutions) into waste containers containing strong acids (e.g., TFA, HCl).

    • Reasoning: The acidic environment will cleave the Boc group. This reaction releases isobutylene gas and CO₂, which can pressurize and explode a sealed waste drum [1].

  • Labeling: Clearly tag the waste container as "Contains Boc-Protected Amino Acid – NO ACIDS."

Visual Decision Logic (PPE & Workflow)

The following diagram illustrates the decision-making process for selecting PPE and handling waste based on the physical state of the reagent.

PPE_WorkflowStartStart: Handling alpha-(Boc-amino)-3-hydroxybenzeneacetic acidState_CheckDetermine Physical StateStart->State_CheckSolidSOLID (Powder)State_Check->SolidSolutionSOLUTION (Dissolved)State_Check->SolutionRisk_SolidRISK: Static Dust & InhalationSolid->Risk_SolidRisk_SolRISK: Solvent Permeation & Phenol AbsorptionSolution->Risk_SolPPE_SolidPPE: Fume Hood + Goggles + Single Nitrile GlovesRisk_Solid->PPE_SolidAction_SolidACTION: Use Anti-Static Gun during weighingPPE_Solid->Action_SolidDisposalDISPOSAL: Organic Waste (NO ACIDS)Action_Solid->DisposalSolvent_CheckCheck Solvent TypeRisk_Sol->Solvent_CheckDMFSolvent: DMFSolvent_Check->DMFDCMSolvent: DCMSolvent_Check->DCMPPE_DMFPPE: Double Nitrile (Change every 15m)DMF->PPE_DMFPPE_DCMPPE: Silver Shield / PVA (Nitrile is ineffective)DCM->PPE_DCMPPE_DMF->DisposalPPE_DCM->Disposal

Caption: Decision tree for PPE selection based on physical state and solvent carrier. Note the critical divergence for DCM handling.

Emergency Response

  • In Case of Skin Contact:

    • Immediately brush off loose powder (if solid).

    • Rinse with copious water for 15 minutes.

    • Special Note: Because of the phenol group, do not use ethanol or organic solvents to wipe the skin, as this may increase absorption [2]. Use water and mild soap only.

  • In Case of Spill (Solid):

    • Do not dry sweep (generates dust).[1]

    • Cover with wet paper towels or use a HEPA-filtered vacuum.

    • Place in a sealed bag labeled as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Phenol.

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.